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  • Product: 5-Tert-butyl-2-nitrophenol
  • CAS: 5651-77-4

Core Science & Biosynthesis

Foundational

5-tert-butyl-2-nitrophenol CAS 5651-77-4 physical and chemical properties

An In-Depth Technical Guide to the Physical and Chemical Properties of 5-tert-butyl-2-nitrophenol (CAS 5651-77-4) Introduction 5-tert-butyl-2-nitrophenol is a substituted aromatic organic compound belonging to the nitrop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Physical and Chemical Properties of 5-tert-butyl-2-nitrophenol (CAS 5651-77-4)

Introduction

5-tert-butyl-2-nitrophenol is a substituted aromatic organic compound belonging to the nitrophenol family. Characterized by a phenol backbone with a nitro group positioned ortho to the hydroxyl function and a bulky tert-butyl group at the meta position, this molecule (CAS 5651-77-4) serves as a notable example of how functional group interplay dictates physicochemical properties and reactivity.[1] While specific experimental data for this particular isomer is not extensively documented in public literature, a comprehensive understanding can be constructed by analyzing its structural features and drawing logical comparisons with closely related analogues. This guide offers a detailed examination of its molecular structure, physical and chemical properties, predicted spectroscopic signature, and potential applications, providing a crucial resource for researchers in organic synthesis, materials science, and drug development.

Molecular Structure and Isomeric Context

The chemical identity of 5-tert-butyl-2-nitrophenol is defined by the specific arrangement of its three functional groups on the benzene ring:

  • Hydroxyl (-OH) Group: Confers acidic properties and acts as a strong ortho-, para- director in electrophilic aromatic substitution.

  • Nitro (-NO₂) Group: A strong electron-withdrawing group that increases the acidity of the phenolic proton and deactivates the ring towards electrophilic substitution.

  • Tert-butyl (-C(CH₃)₃) Group: A bulky, electron-donating alkyl group that provides significant steric hindrance, influences solubility, and can direct substitution patterns.

The relative positioning of these groups is critical. Unlike its more commonly documented isomer, 4-tert-butyl-2-nitrophenol, the placement of the tert-butyl group at position 5 in this molecule alters the electronic distribution and steric environment of the aromatic ring, thereby modifying its reactivity and physical properties.

Caption: Molecular structure of 5-tert-butyl-2-nitrophenol.

Part 1: Physical Properties

PropertyValue / ObservationSource(s)
CAS Number 5651-77-4[1]
Molecular Formula C₁₀H₁₃NO₃[1]
Molecular Weight 195.22 g/mol
Appearance Predicted to be a yellow crystalline solid, by analogy with other nitrophenols.[2]
Melting Point Data not available. The related isomer, 4-tert-butyl-2-nitrophenol, melts at 27-29 °C.[3]
Boiling Point Data not available. Likely decomposes at or near its boiling point under atmospheric pressure.[2]
Solubility Predicted to have low solubility in water and good solubility in organic solvents like ethanol, ether, and acetone.[4][5]

Part 2: Chemical Properties and Reactivity

The chemical behavior of 5-tert-butyl-2-nitrophenol is governed by the interplay of its functional groups.

Acid-Base Properties

Like other phenols, 5-tert-butyl-2-nitrophenol is a weak acid. The presence of the electron-withdrawing nitro group ortho to the hydroxyl moiety significantly increases its acidity compared to phenol or 4-tert-butylphenol. It will react with strong bases, such as sodium hydroxide, to form the corresponding 5-tert-butyl-2-nitrophenolate salt.[4] The formation of the phenolate ion results in a color change, typically to a more intense yellow or orange, a characteristic feature used in pH indicators.[6]

Reduction of the Nitro Group

A cornerstone of nitrophenol chemistry is the reduction of the nitro group to a primary amine (-NH₂). This transformation is a synthetically valuable step, as the resulting aminophenol is a versatile intermediate. The reaction can be achieved using various reducing agents, with catalytic hydrogenation being a common and efficient method.

Experimental Protocol: Catalytic Hydrogenation

  • Dissolution: Dissolve 5-tert-butyl-2-nitrophenol in a suitable solvent, such as ethyl acetate or ethanol.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (5% or 10% Pd/C).

  • Hydrogenation: Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker) and subject it to hydrogen gas (H₂) pressure (typically 4-5 kg/cm ² or ~50 psi).[7][8]

  • Reaction Monitoring: Monitor the reaction for the consumption of hydrogen and verify completion using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.[8]

  • Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude 5-tert-butyl-2-aminophenol, which can be further purified by crystallization or chromatography.

reaction_workflow start 5-tert-butyl-2-nitrophenol conditions H₂, Pd/C Ethyl Acetate start->conditions product 5-tert-butyl-2-aminophenol conditions->product

Caption: Workflow for the reduction of 5-tert-butyl-2-nitrophenol.

Reactivity of the Aromatic Ring

Further electrophilic aromatic substitution on the 5-tert-butyl-2-nitrophenol ring is challenging due to the deactivating effect of the nitro group. However, the powerful activating and ortho-, para-directing influence of the hydroxyl group would direct incoming electrophiles primarily to the positions ortho and para to it (positions 4 and 6). Position 6 is sterically hindered by the adjacent nitro group, making position 4 the most likely site for substitution, if conditions are forcing enough to overcome the ring's deactivation.

Part 3: Predicted Spectroscopic Profile

While experimental spectra for this specific compound are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups and data from analogous structures.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:

    • A sharp singlet around δ 1.3-1.4 ppm integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group.[9]

    • Three signals in the aromatic region (δ 6.8-8.0 ppm ), corresponding to the three protons on the benzene ring. Their specific chemical shifts and coupling patterns (doublets and double-doublets) would be diagnostic of their relative positions.

    • A broad singlet for the acidic phenolic proton (-OH), the chemical shift of which would be highly dependent on solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data:

    • Signals for the tert-butyl group's quaternary and methyl carbons would appear in the upfield region (~δ 30-35 ppm ).[9]

    • Six distinct signals in the downfield region (δ 115-160 ppm ) would correspond to the six carbons of the aromatic ring. The carbons directly attached to the oxygen and nitro group would be shifted significantly due to strong electronic effects.

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands confirming the presence of the key functional groups:

    • A broad band around 3200-3500 cm⁻¹ for the O-H stretching vibration of the hydroxyl group.

    • Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) typically found near 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹ , respectively.[10]

    • C-H stretching vibrations for the aromatic ring just above 3000 cm⁻¹ and for the aliphatic tert-butyl group just below 3000 cm⁻¹.

    • C=C stretching vibrations within the aromatic ring in the 1450-1600 cm⁻¹ region.[10]

Part 4: Synthesis and Potential Applications

Plausible Synthetic Route

The most direct synthetic pathway to 5-tert-butyl-2-nitrophenol is the electrophilic nitration of 4-tert-butylphenol. This reaction must be performed under controlled conditions, as it can yield a mixture of isomers.

Methodology Overview: The nitration of 4-tert-butylphenol, typically using nitric acid in a suitable solvent like ethyl acetate or an acid mixture, yields primarily the 2-nitro isomer (4-tert-butyl-2-nitrophenol) due to the ortho-directing effect of the hydroxyl group.[8] However, other isomers, including the desired 5-tert-butyl-2-nitrophenol (by nitration of 3-tert-butylphenol, if used as a starting material) or dinitrated products, can form. Careful control of reaction temperature (typically cooling to 0 °C) is essential to manage the exothermic process and improve selectivity.[8] Subsequent purification by column chromatography or fractional crystallization would be required to isolate the 5-tert-butyl-2-nitrophenol isomer.

Potential Applications

Given its structure, 5-tert-butyl-2-nitrophenol is a valuable chemical intermediate.

  • Pharmaceutical Synthesis: Substituted aminophenols, derived from the reduction of nitrophenols, are key building blocks in the pharmaceutical industry. For example, a related compound is a crucial intermediate in the synthesis of the cystic fibrosis drug Ivacaftor.[7]

  • Fine Chemical and Agrochemical Synthesis: The functional groups present allow for a wide range of subsequent chemical modifications, making it a versatile starting material for more complex molecules, including potential dyes, polymer additives, and agrochemicals.[3]

Part 5: Safety and Handling

No specific safety data sheet (SDS) for CAS 5651-77-4 is widely available. Therefore, a conservative approach to handling is required, based on the known hazards of the nitrophenol class of compounds.

  • Health Hazards: Nitrophenols are generally considered toxic. They can cause irritation to the skin, eyes, and respiratory tract.[6][11] Systemic effects from significant exposure may include methaemoglobinemia, leading to cyanosis and confusion.[6]

  • Handling Precautions:

    • Use only in a well-ventilated area, preferably within a chemical fume hood.[12]

    • Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[13]

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12]

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and bases.[12]

Conclusion

5-tert-butyl-2-nitrophenol (CAS 5651-77-4) is a substituted nitrophenol whose properties are dictated by the electronic and steric effects of its hydroxyl, nitro, and tert-butyl groups. While comprehensive experimental data is sparse, its chemical reactivity can be confidently predicted. Its most significant chemical transformation is the reduction of its nitro group to an amine, yielding a synthetically versatile aminophenol intermediate. This, combined with the other functional handles on the aromatic ring, positions 5-tert-butyl-2-nitrophenol as a potentially valuable building block for researchers in medicinal chemistry and the broader chemical industry. Due to the inherent toxicity of nitrophenols, strict adherence to safety protocols is mandatory when handling this compound.

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 5-tert-butyl-2-nitrophenol

For professionals in chemical research, synthesis, and drug development, the precise characterization of a molecule is paramount. Fundamental to this characterization are the concepts of molecular weight and exact mass.

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in chemical research, synthesis, and drug development, the precise characterization of a molecule is paramount. Fundamental to this characterization are the concepts of molecular weight and exact mass. While often used interchangeably in broader contexts, for the scientist, their distinct definitions and applications are critical for analytical precision, particularly in techniques like mass spectrometry. This guide provides an in-depth exploration of these properties for the compound 5-tert-butyl-2-nitrophenol (CAS No: 5651-77-4), a key intermediate in various chemical syntheses.

Differentiating Molecular Weight and Exact Mass: A Foundational Perspective

Before presenting the specific values for 5-tert-butyl-2-nitrophenol, it is crucial to establish the theoretical groundwork that underpins these two key metrics. The distinction lies in how they account for isotopic distribution.

  • Molecular Weight (or Average Molecular Mass): This value represents the weighted average mass of a molecule's constituent atoms based on their natural isotopic abundance. The atomic weights listed on the periodic table are themselves weighted averages. For example, the atomic weight of carbon is approximately 12.011 amu, reflecting the natural abundance of both ¹²C and ¹³C. Molecular weight is the value used for stoichiometric calculations in bulk chemistry, such as determining the mass of a reagent needed for a reaction.

  • Exact Mass (and Monoisotopic Mass): In contrast, exact mass is a calculated value determined by summing the masses of the most abundant, stable isotope of each constituent atom in a molecule. For 5-tert-butyl-2-nitrophenol (C₁₀H₁₃NO₃), this means using the mass of ¹²C, ¹H, ¹⁴N, and ¹⁶O. This value is of paramount importance in high-resolution mass spectrometry (HRMS), where instruments can resolve ions with very small mass differences. The monoisotopic mass is the exact mass of the molecule calculated using the principal isotopes. This is the peak that is typically of highest interest in an HRMS spectrum for a small molecule.

The choice between using molecular weight and exact mass is dictated by the application. For preparing a 0.1 M solution, molecular weight is the correct choice. For identifying a compound from its high-resolution mass spectrum, exact mass is the indispensable value.

Core Physicochemical Data for 5-tert-butyl-2-nitrophenol

The essential mass-related properties of 5-tert-butyl-2-nitrophenol are summarized below. These values are foundational for both laboratory synthesis and analytical characterization.

PropertyValueSource / Derivation
Chemical Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
Monoisotopic (Exact) Mass 195.08954 DaCalculated from IUPAC isotopic masses

Calculation of Monoisotopic Mass based on IUPAC data:

  • (10 x 12.000000) + (13 x 1.007825) + (1 x 14.003074) + (3 x 15.994915) = 195.089544 Da

Experimental Determination: The Role of Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the mass of a molecule. For a compound like 5-tert-butyl-2-nitrophenol, a workflow utilizing a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a high-resolution analyzer (such as a Time-of-Flight or Orbitrap) is ideal for confirming both identity and purity.

Causality in Method Selection

The choice of instrumentation and parameters is a deliberate process designed to yield the most accurate and relevant data.

  • Why GC-MS? 5-tert-butyl-2-nitrophenol is a relatively small, neutral organic molecule. Its predicted boiling point and thermal stability make it amenable to volatilization, which is a prerequisite for gas chromatography. GC provides excellent separation of the analyte from potential impurities or reaction byproducts before it enters the mass spectrometer, ensuring a "clean" spectrum of the target compound.

  • Why Electron Ionization (EI)? EI is a "hard" ionization technique that bombards the molecule with high-energy electrons (typically 70 eV). This results in the formation of a molecular ion (M⁺˙) and a reproducible fragmentation pattern. This fragmentation is like a molecular fingerprint and is highly valuable for structural elucidation and library matching. The peak corresponding to the intact molecule provides the mass information, while the fragments help confirm the structure.

  • Why High-Resolution MS? While a standard quadrupole MS can provide nominal mass (to the nearest whole number), a high-resolution instrument is necessary to measure the exact mass to several decimal places. This level of precision is crucial for unambiguously determining the elemental formula of the compound. For instance, C₁₀H₁₃NO₃ has an exact mass of 195.08954 Da, whereas another combination of atoms, C₉H₁₃N₃O₂, has a very similar exact mass of 195.10078 Da. A low-resolution instrument could not distinguish between them, but an HRMS instrument easily can.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the determination of the exact mass of 5-tert-butyl-2-nitrophenol.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A 1. Prepare Dilute Solution (e.g., 100 µg/mL in Dichloromethane) B 2. Inject into GC Separation on non-polar column A->B C 3. Elution & Transfer Analyte moves from GC to MS B->C D 4. Ionization (EI) Molecule bombarded with 70 eV electrons C->D E 5. Mass Analysis (HRMS) Ions separated by mass-to-charge ratio D->E F 6. Detection Ion signal recorded E->F G 7. Generate Mass Spectrum Plot of Abundance vs. m/z F->G H 8. Identify Molecular Ion Peak Look for m/z ≈ 195.0895 G->H I 9. Confirm Elemental Formula Software matches exact mass to C₁₀H₁₃NO₃ H->I

Caption: Workflow for exact mass determination via GC-HRMS.

Step-by-Step Protocol for GC-HRMS Analysis

This protocol outlines a self-validating system for the analysis of 5-tert-butyl-2-nitrophenol.

  • Instrument Calibration:

    • Prior to analysis, perform a mass calibration of the high-resolution mass spectrometer using a known calibration standard (e.g., perfluorotributylamine, PFTBA).

    • Trustworthiness Check: The calibration ensures that the mass accuracy of the instrument is within an acceptable tolerance (typically < 5 ppm). This is a critical first step for data integrity.

  • Sample Preparation:

    • Prepare a stock solution of 5-tert-butyl-2-nitrophenol at 1 mg/mL in a high-purity volatile solvent like dichloromethane or ethyl acetate.

    • Create a working solution by diluting the stock solution to a final concentration of approximately 10-100 µg/mL.

  • Gas Chromatography Method:

    • Column: Use a standard non-polar capillary column (e.g., a 30 m x 0.25 mm, 0.25 µm film thickness column with a 5% phenyl polysiloxane phase).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Set to 250°C with an injection volume of 1 µL in splitless mode.

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: Increase temperature at 15°C/min to 280°C.

      • Hold: Hold at 280°C for 5 minutes.

    • Expertise Note: This temperature program is designed to ensure the compound elutes as a sharp, symmetrical peak without thermal degradation.

  • Mass Spectrometry Method:

    • Transfer Line Temperature: Set to 280°C to prevent analyte condensation.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Mass Analyzer: Set to acquire data in full scan mode over a mass range of m/z 40-300.

    • Resolution: Set to >10,000 (Full Width at Half Maximum, FWHM).

  • Data Analysis:

    • Integrate the chromatogram to identify the peak corresponding to 5-tert-butyl-2-nitrophenol.

    • Extract the mass spectrum for this peak.

    • Identify the molecular ion peak (M⁺˙). Its measured m/z should be compared to the calculated exact mass (195.08954 Da).

    • Utilize the instrument software to calculate the elemental formula from the measured exact mass and compare it to the expected C₁₀H₁₃NO₃. The mass error should be less than 5 ppm.

    • Analyze the fragmentation pattern to further confirm the structure. Expect to see characteristic losses, such as the loss of a methyl group (-15 Da) or a nitro group (-46 Da).

Conclusion

For the drug development professional and research scientist, understanding the distinction between molecular weight (195.22 g/mol ) and exact mass (195.08954 Da) for 5-tert-butyl-2-nitrophenol is fundamental. While the former is essential for stoichiometry, the latter is the cornerstone of modern analytical confirmation by high-resolution mass spectrometry. The protocols and rationale detailed herein provide a robust framework for the accurate and reliable characterization of this, and similar, small molecules, ensuring data integrity from the bench to publication.

References

  • IUPAC, Commission on Isotopic Abundances and Atomic Weights. (2021). Atomic weights of the elements 2021.[Link]

Foundational

Infrared Spectroscopy of 5-tert-Butyl-2-nitrophenol: Structural Causality and Spectral Assignments

Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper Executive Summary The spectroscopic characterization of substituted ortho-nitrophenols...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Spectroscopists, and Drug Development Professionals Document Type: Technical Guide & Whitepaper

Executive Summary

The spectroscopic characterization of substituted ortho-nitrophenols is a critical analytical workflow in agrochemical and pharmaceutical development. 5-tert-butyl-2-nitrophenol presents a unique molecular architecture where the strong electron-withdrawing and hydrogen-bond-accepting properties of the ortho-nitro group compete with the steric bulk and electron-donating nature of the meta-positioned tert-butyl group.

As a Senior Application Scientist, I have structured this guide to move beyond mere data tabulation. We will dissect the causality behind the infrared (IR) absorption bands of 5-tert-butyl-2-nitrophenol, specifically focusing on how intramolecular hydrogen bonding alters bond force constants, and provide field-validated protocols for its synthesis and spectroscopic analysis.

Structural Dynamics and Spectral Causality

The IR spectrum of 5-tert-butyl-2-nitrophenol is fundamentally governed by the proximity of the hydroxyl (-OH) and nitro (-NO₂) groups. In a non-interacting phenol, the unassociated ("free") O-H stretching vibration typically manifests as a sharp band near 3600 cm⁻¹. However, in 2-nitrophenol derivatives, the spatial arrangement forces the hydroxyl proton into close proximity with the oxygen of the nitro group.

The Intramolecular Hydrogen Bond Effect

This proximity facilitates a strong intramolecular hydrogen bond (O-H ··· O-N), creating a stable, pseudo-six-membered chelate ring [1].

  • Causality: The formation of this hydrogen bond draws electron density away from the covalent O-H bond, significantly reducing its force constant.

  • Spectral Outcome: This thermodynamic stabilization results in a massive bathochromic shift (red-shift) of the O-H stretching frequency down to 3233 cm⁻¹ , accompanied by significant band broadening due to the distribution of vibrational microstates.

Steric and Inductive Contributions of the tert-Butyl Group

The bulky tert-butyl group at the 5-position introduces intense localized aliphatic C-H stretching vibrations. Because it is highly branched, it exhibits characteristic symmetric and asymmetric stretching modes between 2967 cm⁻¹ and 2871 cm⁻¹ . Furthermore, the tert-butyl group's "umbrella mode" (symmetric bending of the methyl groups) strongly overlaps with the symmetric N-O stretch around 1369 cm⁻¹ [1].

Quantitative Data: IR Absorption Band Assignments

The following table summarizes the experimental Fourier-Transform Infrared (FT-IR) absorption bands for neat 5-tert-butyl-2-nitrophenol, correlating each wavenumber to its specific vibrational mode and structural causality [1].

Wavenumber (cm⁻¹)Vibrational ModeStructural Assignment & Causality
3233 ν(O-H) stretchIntramolecularly H-bonded hydroxyl group. Broadened and red-shifted due to O-H···O-N interaction.
2967, 2907, 2871 ν(C-H) stretchAliphatic C-H stretch. Asymmetric and symmetric stretching of the tert-butyl methyl groups.
1622, 1588 ν(C=C) stretchAromatic ring skeletal vibrations.
1530 νas(N-O) stretchAsymmetric nitro stretch. Highly characteristic of aromatic nitro compounds.
1481, 1438 δ(C-H) bend / ν(C=C)Aliphatic bending / Aromatic stretch. Scissoring of the tert-butyl methyls overlapping with ring modes.
1369 νs(N-O) / δ(C-H)Symmetric nitro stretch & tert-butyl umbrella mode.
1324 ν(C-N) / ν(C-O)Aromatic C-N or C-O stretch.
1277, 1228, 1208, 1178 ν(C-O) / δ(C-H)Phenolic C-O stretch and in-plane C-H bending.

Logical Relationship Visualization

The following diagram maps the causality between the molecular topology of 5-tert-butyl-2-nitrophenol and its resulting infrared spectral signatures.

G Mol 5-tert-butyl-2-nitrophenol OH_Grp Ortho-Hydroxyl (-OH) Mol->OH_Grp NO2_Grp Ortho-Nitro (-NO2) Mol->NO2_Grp tBu_Grp 5-tert-butyl Group Mol->tBu_Grp H_Bond Intramolecular H-Bonding (O-H ··· O-N) OH_Grp->H_Bond Donates H NO2_Grp->H_Bond Accepts H IR_NO2 νas(N-O) ~1530 cm⁻¹ νs(N-O) ~1369 cm⁻¹ NO2_Grp->IR_NO2 N-O stretching IR_tBu Aliphatic ν(C-H) 2967-2871 cm⁻¹ tBu_Grp->IR_tBu C-H stretching IR_OH Broad ν(O-H) Red-shift ~3233 cm⁻¹ H_Bond->IR_OH Weakens O-H bond

Mechanistic pathway of structural features dictating IR spectral shifts.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the synthesis of the analyte and the exact parameters required to acquire a high-fidelity IR spectrum.

Protocol A: Synthesis of 5-tert-butyl-2-nitrophenol

This procedure utilizes a controlled electrophilic aromatic substitution (nitration) of 5-tert-butylphenol [1].

  • Reagent Preparation: Dissolve 1.5 g (10.0 mmol) of 5-tert-butylphenol in 7 mL of glacial acetic acid within a round-bottom flask.

  • Temperature Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C. Causality: Nitration is highly exothermic; strict thermal control prevents over-nitration and oxidative degradation.

  • Nitration: Add 0.5 mL (10.0 mmol) of concentrated nitric acid dropwise over a 5-minute period under continuous magnetic stirring.

  • Reaction Propagation: Stir the solution at 0 °C for 15 minutes, then remove the ice bath and allow the reaction to proceed for an additional 1 hour at room temperature (20–25 °C).

  • Quenching & Extraction: Pour the reaction mixture onto crushed ice water to quench the reaction. Extract the aqueous phase with dimethyl ether (3 × 15 mL).

  • Washing & Drying: Wash the combined organic phases with saturated aqueous NaCl (brine), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude material via flash column chromatography using a mobile phase gradient of 0–50% ethyl acetate in hexanes.

  • Validation: Yields approximately 500 mg (25%) of 5-tert-butyl-2-nitrophenol as a distinct fraction.

Protocol B: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

For phenols prone to hydrogen bonding, ATR-FTIR is preferred over KBr pelleting. KBr is highly hygroscopic; absorbed water exhibits a massive O-H stretch at ~3400 cm⁻¹, which can obscure the critical 3233 cm⁻¹ band of the target analyte.

  • Spectrometer Initialization: Power on a high-resolution FT-IR spectrometer (e.g., Thermo Scientific Nicolet 6700) equipped with a Diamond ATR crystal. Allow the IR source to stabilize for 30 minutes.

  • Parameter Configuration: Set the resolution to 4 cm⁻¹ and the scan count to 64 scans to ensure a high signal-to-noise ratio. Set the spectral range from 4000 cm⁻¹ to 400 cm⁻¹.

  • Background Acquisition: Clean the ATR crystal with isopropanol and allow it to dry completely. Collect a background spectrum of the ambient atmosphere to subtract CO₂ and ambient H₂O vapor.

  • Sample Application: Apply a small amount of neat 5-tert-butyl-2-nitrophenol directly onto the diamond crystal. Ensure complete coverage of the sensor area.

  • Data Collection: Lower the ATR anvil to apply consistent pressure to the sample. Execute the scan.

  • Data Processing: Apply baseline correction and an ATR correction algorithm (to account for depth of penetration variations at different wavelengths). Verify the presence of the 3233 cm⁻¹ (O-H) and 1530 cm⁻¹ (N-O) peaks to confirm structural identity.

References

  • Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution PLOS One[Link]

Exploratory

XLogP3 Partition Coefficient and Lipophilicity of 5-tert-Butyl-2-nitrophenol: A Technical Guide for Drug Development

Executive Summary In the realm of rational drug design and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, lipophilicity is a master physicochemical parameter. For phenolic derivatives su...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of rational drug design and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, lipophilicity is a master physicochemical parameter. For phenolic derivatives such as 5-tert-butyl-2-nitrophenol (CAS: 5651-77-4)[1], understanding the exact partition coefficient (LogP) is critical. This guide, written from the perspective of a Senior Application Scientist, dissects the computational[2] and the empirical validation protocols required to accurately assess the lipophilicity of this specific molecular scaffold.

Mechanistic Foundation: Lipophilicity & The XLogP3 Model

The XLogP3 algorithm is a hybrid computational approach that predicts the octanol-water partition coefficient by combining an additive atom/group model with knowledge-based empirical corrections[2][3]. Rather than calculating from scratch, XLogP3 identifies a structurally similar reference compound (Tanimoto similarity > 50%) and calculates the deviation using 87 distinct atom/group types[2][4].

For 5-tert-butyl-2-nitrophenol , the XLogP3 value is calculated to be approximately 3.4 to 3.6 [5][6]. As an application scientist, it is vital to understand the structural causality driving this specific value:

  • The tert-Butyl Group (Hydrophobic Driver): The bulky, non-polar tert-butyl moiety at the 5-position severely disrupts the local hydrogen-bonding network of water. This creates a high entropic penalty of aqueous solvation, thermodynamically driving the molecule into the non-polar lipid phase.

  • The 2-Nitrophenol Core (Intramolecular Hydrogen Bonding): The ortho-relationship between the hydroxyl (-OH) donor and the nitro (-NO2) acceptor facilitates a strong intramolecular hydrogen bond[7][8]. demonstrated that this internal bonding effectively masks the hydrogen-bond acidity of the phenol[7]. Because the molecule cannot efficiently donate a hydrogen bond to the external aqueous solvent, its apparent lipophilicity is significantly higher than that of its meta- or para-substituted isomers[7][9].

Quantitative Data Summary

The following table synthesizes the critical physicochemical data for 5-tert-butyl-2-nitrophenol, explaining the causality behind each metric's relevance to drug development.

ParameterValueCausality / ADMET Significance
Molecular Weight 195.22 g/mol [10]Well within Lipinski's Rule of 5 (<500 Da), favoring rapid oral absorption and high bioavailability.
XLogP3 ~3.4 - 3.6[5][6]Optimal lipophilicity (ideal range 2-4) for passive membrane permeation without excessive lipid trapping or off-target toxicity.
H-Bond Donors 1 (Effective: 0)[7]The intramolecular H-bond masks the donor[7], increasing membrane permeability and reducing aqueous solubility.
H-Bond Acceptors 3[11][12]The nitro and hydroxyl oxygens remain available to accept H-bonds from target protein residues within hydrophobic binding pockets.
Topological Polar Surface Area 65.9 Ų[13][14]TPSA < 90 Ų indicates an excellent probability of crossing the blood-brain barrier (BBB) and high intestinal permeability.

Experimental Protocol: Self-Validating Empirical Determination of LogP

While XLogP3 provides a robust computational baseline[2], regulatory submissions require empirical validation. The following Shake-Flask Method coupled with HPLC-UV is designed as a self-validating system to determine the experimental LogP ( LogPexp​ ).

Step-by-Step Methodology
  • Phase Mutual Saturation (Critical Pre-step):

    • Action: Vigorously stir equal volumes of analytical-grade n-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours at 25°C. Allow phases to separate completely.

    • Causality: Solvents are partially miscible. Pre-saturating the phases eliminates thermodynamically driven volume shifts during the extraction, ensuring that the calculated partition coefficient reflects true solute distribution rather than solvent equilibration.

  • Sample Preparation:

    • Action: Dissolve 5-tert-butyl-2-nitrophenol[15] in the pre-saturated n-octanol phase to a precise stock concentration of 1.0 mM.

  • Thermodynamic Partitioning:

    • Action: Combine 5.0 mL of the spiked octanol with 5.0 mL of pre-saturated aqueous buffer in a silanized glass vial. Shake mechanically at 100 RPM for exactly 1 hour in a temperature-controlled incubator at 25.0°C (±0.1°C).

    • Causality: Partitioning is a highly temperature-dependent thermodynamic equilibrium. Strict thermal control prevents fluctuations in the distribution coefficient. Silanized glass prevents the lipophilic compound from adsorbing to the vial walls.

  • Phase Separation via Centrifugation:

    • Action: Centrifuge the mixture at 3,000 x g for 15 minutes.

    • Causality: Agitation creates micro-emulsions of water in octanol (and vice versa) which artificially inflate the apparent concentration of the solute in the depleted phase. Centrifugation breaks these emulsions to isolate pure phases.

  • HPLC-UV Quantification & Mass Balance:

    • Action: Extract aliquots from both phases and analyze via HPLC-UV (C18 column, detection at 280 nm). Calculate LogPexp​=log10​([Solute]octanol​/[Solute]water​) .

    • Self-Validation: Calculate the mass balance. The sum of the moles in both phases post-extraction must equal the initial moles spiked. A deviation >5% indicates sample degradation or surface adsorption, invalidating the run.

Workflow Visualization

The following diagram illustrates the logical relationship between the computational XLogP3 prediction pathway and the empirical validation workflow.

G Node1 5-tert-butyl-2-nitrophenol (Query Compound) Node2 Structural Parsing (Atom/Group Types) Node1->Node2 Node6 Empirical Validation (Shake-Flask Method) Node1->Node6 Node3 Reference Compound Matching (Similarity > 50%) Node2->Node3 Node4 Additive Corrections (Intramolecular H-Bonds) Node3->Node4 Node5 XLogP3 Calculation (Value: ~3.4 - 3.6) Node4->Node5 Node8 ADMET Profiling & Drug Design Node5->Node8 Node7 HPLC-UV Quantification (LogP_exp Determination) Node6->Node7 Node7->Node8 Correlation & Validation

Workflow of XLogP3 computational modeling and empirical validation for 5-tert-butyl-2-nitrophenol.

Implications in Drug Design

The XLogP3 value of ~3.5 for 5-tert-butyl-2-nitrophenol positions this structural motif as an excellent pharmacophore for targets buried in hydrophobic environments. The tert-butyl group acts as an anchor, driving deep insertion into lipophilic protein pockets, while the masked hydrogen bond of the 2-nitrophenol core ensures the molecule does not suffer from poor membrane permeability[7][8]. However, formulation scientists must be aware that this high lipophilicity, coupled with a lack of available external H-bond donors, may necessitate the use of lipid-based drug delivery systems (SMEDDS) or co-solvents to achieve adequate aqueous solubility in the gastrointestinal tract.

References

  • Wang, R., Fu, Y., & Lai, L. (2007). Computation of Octanol−Water Partition Coefficients by Guiding an Additive Model with Knowledge. Journal of Chemical Information and Modeling.[Link]

  • Abraham, M. H., et al. (2000). Lipophilicity of the Nitrophenols. The Journal of Organic Chemistry.[Link]

  • Reymond, F., et al. (1999). Effects of Charge and Intramolecular Structure on the Lipophilicity of Nitrophenols. Journal of the American Chemical Society.[Link]

  • National Center for Biotechnology Information. (2025). Phenol, 4-(1,1-dimethylethyl)-2-nitro- (CID 18661). PubChem.[Link]

  • O'Donovan, D. H., et al. (2017). Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. PLOS One.[Link]

Sources

Foundational

The Dual-Hazard Paradigm of 5-tert-Butyl-2-nitrophenol: A Technical Guide to Predictive Toxicology and Environmental Risk

Executive Summary In modern drug development and agrochemical synthesis, substituted phenols frequently serve as critical building blocks. 5-tert-butyl-2-nitrophenol (CAS: 5651-77-4) is a specialized intermediate often u...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development and agrochemical synthesis, substituted phenols frequently serve as critical building blocks. 5-tert-butyl-2-nitrophenol (CAS: 5651-77-4) is a specialized intermediate often utilized in the synthesis of complex downstream target molecules, such as 4-tert-butyl-2-methoxy-1-nitrobenzene[1]. However, from a toxicological perspective, this molecule presents a fascinating and highly concerning "dual-hazard" profile.

By combining a nitrophenol core with a bulky alkyl substituent, the molecule merges two distinct toxicophores: the mitochondrial uncoupling capability of nitrophenols[2] and the endocrine-disrupting potential of alkylphenols[3]. This whitepaper deconstructs the mechanistic causality behind these hazards, details their environmental impact, and provides self-validating experimental protocols to quantify these risks during early-stage chemical profiling.

Structural Causality and Predictive Toxicology

As application scientists, we do not merely observe toxicity; we predict it based on molecular architecture. The hazard profile of 5-tert-butyl-2-nitrophenol is dictated by the synergistic interaction of its functional groups.

  • The Nitrophenol Core (Protonophoric Uncoupling): Nitrophenols are classic uncouplers of oxidative phosphorylation. The electron-withdrawing nitro group lowers the pKa of the phenolic hydroxyl, allowing the molecule to exist in an equilibrium of protonated and deprotonated states at physiological pH[4].

  • The tert-Butyl Moiety (Lipophilicity & Steric Mimicry): The addition of a tert-butyl group drastically increases the partition coefficient (LogP). High lipophilicity is a primary driver for protonophoric uncoupling, as it allows the molecule to readily partition into and cross the hydrophobic inner mitochondrial membrane[4]. Furthermore, bulky alkyl groups at the para or meta positions of phenols are notorious for mimicking the steroidal skeleton of estrogen, enabling them to bind to estrogen receptors (ER)[3].

Table 1: Predictive Physicochemical and Hazard Profiling
Property / MetricPredicted Value / CategoryToxicological Consequence
LogP (Lipophilicity) ~3.5 - 4.0High membrane permeability; promotes bioaccumulation in aquatic species.
pKa (Acidity) ~7.0 - 7.5Optimal for proton shuttling across the mitochondrial membrane at physiological pH.
Mitochondrial Hazard High Concern (Protonophore)Dissipation of proton motive force; ATP depletion; elevated State IV respiration.
Endocrine Hazard High Concern (Estrogen Agonist)Binding to ER α /ER β ; induction of vitellogenin in male teleosts; reproductive toxicity.

Hazard Identification: Mechanistic Pathways

Mitochondrial Uncoupling (Metabolic Toxicity)

The primary acute toxicity mechanism of 5-tert-butyl-2-nitrophenol is the uncoupling of mitochondrial oxidative phosphorylation. The molecule acts as a lipophilic weak acid (protonophore). In the intermembrane space (lower pH), the molecule is protonated and diffuses across the inner mitochondrial membrane. Upon reaching the mitochondrial matrix (higher pH), it deprotonates, releasing the proton and short-circuiting the proton gradient established by the electron transport chain (ETC)[2].

This dissipation of the transmembrane potential (TMP) causes a severe mismatch between ATP supply and demand[5]. The cell attempts to compensate by maximizing oxygen consumption (State IV respiration increases), but because ATP synthase is bypassed, no ATP is generated, leading to metabolic starvation and oxidative stress[5].

G A 5-tert-butyl-2-nitrophenol (Lipophilic Weak Acid) B Crosses Inner Mitochondrial Membrane (Protonated) A->B Driven by High LogP C Deprotonation in Mitochondrial Matrix B->C Driven by pH Gradient D Dissipation of Proton Motive Force C->D Anion Stabilization E Uncoupling of Oxidative Phosphorylation D->E State IV Respiration ↑ F ATP Depletion & Metabolic Stress E->F Energy Failure

Caption: Mechanism of protonophoric mitochondrial uncoupling by 5-tert-butyl-2-nitrophenol.

Endocrine Disruption (Reproductive Toxicity)

Beyond acute metabolic toxicity, the tert-butyl substitution introduces a chronic hazard: endocrine disruption. Alkylphenols are well-documented environmental estrogens[3]. The steric bulk of the tert-butyl group allows the molecule to fit into the ligand-binding pocket of estrogen receptors. This inappropriate receptor activation alters biosynthetic pathways, modifies hormone-ligand receptor levels, and leads to severe reproductive impairment, particularly in aquatic organisms[6].

Environmental Impact and Fate

If 5-tert-butyl-2-nitrophenol is discharged into wastewater during chemical manufacturing, its environmental impact is profound.

  • Aquatic Toxicity & Teleost Impact: Teleosts (ray-finned fishes) are highly sensitive to alkylphenol exposure. Exposure leads to the feminization of male fish, characterized by the abnormal synthesis of vitellogenin (an egg-yolk precursor protein normally only found in females) and the development of intersex gonads[3][7].

  • Bioaccumulation: Due to its lipophilicity, the compound resists rapid aqueous degradation and partitions into sediments and the lipid tissues of aquatic organisms, leading to biomagnification up the food chain[8].

  • Regulatory Scrutiny: Compounds exhibiting both persistence and endocrine-disrupting properties are increasingly targeted by global regulatory bodies (e.g., REACH in the EU, EPA in the US) for phase-out or strict discharge limits[7].

Self-Validating Experimental Protocols

To rigorously quantify the hazards of 5-tert-butyl-2-nitrophenol, we must employ self-validating assay systems. A protocol is "self-validating" when it includes internal mechanistic checkpoints that confirm the mode of action, rather than just a binary live/dead readout.

Protocol 1: Validation of Mitochondrial Uncoupling (Seahorse XF Cell Mito Stress Test)

This assay measures the Oxygen Consumption Rate (OCR) in live cells to confirm protonophoric uncoupling.

Step-by-Step Methodology:

  • Cell Preparation: Seed HepG2 (human liver) cells in a Seahorse XF96 microplate at 20,000 cells/well. Incubate overnight at 37°C.

  • Basal Respiration: Wash cells with unbuffered XF assay medium. Measure baseline OCR for 15 minutes.

  • ATP Synthase Inhibition (Internal Validation): Inject Oligomycin (1 µM). Causality Check: OCR should drop significantly, proving that basal oxygen consumption was coupled to ATP synthesis.

  • Test Compound Injection: Inject 5-tert-butyl-2-nitrophenol at varying concentrations (0.1 µM - 50 µM). Causality Check: If the compound is a true uncoupler, OCR will rapidly spike, overriding the oligomycin blockade, as the ETC works in overdrive to restore the lost proton gradient.

  • Maximal Respiration: Inject FCCP (0.5 µM) as a positive control to establish the maximum theoretical OCR.

  • Non-Mitochondrial Respiration: Inject Rotenone/Antimycin A (0.5 µM) to shut down the ETC completely, allowing for background correction.

Protocol 2: Validation of Endocrine Disruption (Yeast Estrogen Screen - YES Assay)

This assay utilizes recombinant Saccharomyces cerevisiae integrated with the human estrogen receptor (hER α ) and a lacZ reporter plasmid to quantify estrogenic activity.

Step-by-Step Methodology:

  • Culture Preparation: Grow the recombinant yeast strain in standard assay medium until an OD600 of 1.0 is reached.

  • Dosing: Dispense 5-tert-butyl-2-nitrophenol into a 96-well plate in a serial dilution format (10 pM to 10 µM). Include 17 β -estradiol (E2) as a positive control and solvent (DMSO) as a negative control.

  • Incubation: Add the yeast culture and the chromogenic substrate CPRG (Chlorophenol red- β -D-galactopyranoside) to the wells. Incubate for 72 hours at 30°C.

  • Receptor Activation (Internal Validation): If the compound binds hER α , it triggers the expression of β -galactosidase, which cleaves CPRG, changing the well color from yellow to red.

  • Quantification: Read absorbance at 540 nm (color change) and 620 nm (yeast growth/toxicity). Calculate the Estrogenic Equivalency (EEQ) relative to the E2 standard curve.

G Start 5-tert-butyl-2-nitrophenol Hazard Profiling Mito Mito Stress Test (Seahorse XF) Start->Mito Endo Endocrine Disruption Test (YES Assay) Start->Endo Valid1 Validation: OCR Spike Post-Oligomycin Mito->Valid1 Valid2 Validation: CPRG Cleavage (Absorbance 540nm) Endo->Valid2 Data Data Synthesis & Risk Assessment Valid1->Data Confirms Uncoupling Valid2->Data Confirms ER Agonism

Caption: Self-validating experimental workflow for assessing metabolic and endocrine hazards.

Conclusion

The molecular architecture of 5-tert-butyl-2-nitrophenol represents a textbook case of compounding toxicological liabilities. The lipophilic tert-butyl group not only acts as an independent endocrine-disrupting pharmacophore but also acts as a pharmacokinetic enhancer for the nitrophenol core, driving the molecule across mitochondrial membranes to execute protonophoric uncoupling. Drug development professionals and process chemists must treat this intermediate with stringent containment protocols and ensure zero-discharge into wastewater systems to prevent severe ecological downstream effects.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 5-tert-butyl-2-nitrophenol from 5-tert-butylphenol

Application Note: A Step-by-Step Synthesis Protocol for 5-tert-butyl-2-nitrophenol Abstract This comprehensive application note provides a detailed, field-proven protocol for the regioselective synthesis of 5-tert-butyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: A Step-by-Step Synthesis Protocol for 5-tert-butyl-2-nitrophenol

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the regioselective synthesis of 5-tert-butyl-2-nitrophenol via the electrophilic nitration of 5-tert-butylphenol. Designed for researchers, chemists, and drug development professionals, this guide elucidates the underlying chemical principles, outlines a robust step-by-step experimental procedure, and emphasizes critical safety protocols. The document includes a mechanistic overview, detailed characterization methods, and troubleshooting insights to ensure a reproducible and high-yield synthesis.

Introduction and Scientific Context

Nitrated phenols are a vital class of chemical intermediates used in the synthesis of pharmaceuticals, agrochemicals, and dyes. 5-tert-butyl-2-nitrophenol, in particular, serves as a key building block in various organic syntheses. The synthesis involves the nitration of 5-tert-butylphenol, an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is governed by the electronic and steric effects of the hydroxyl (-OH) and tert-butyl (-C(CH₃)₃) substituents on the aromatic ring.

The hydroxyl group is a strongly activating, ortho, para-directing group, significantly increasing the electron density at the C2, C4, and C6 positions. The tert-butyl group is a weakly activating, ortho, para-director. The directing effects of the powerful hydroxyl group dominate, favoring substitution at the positions ortho and para to it. Due to the position of the tert-butyl group at C5, the C4 position is blocked, and nitration occurs preferentially at the C2 position (ortho to the hydroxyl group).

Reaction Mechanism: Electrophilic Aromatic Substitution

The nitration of 5-tert-butylphenol proceeds via a classic electrophilic aromatic substitution (EAS) mechanism. The reaction requires the generation of a potent electrophile, the nitronium ion (NO₂⁺). This is typically achieved by reacting concentrated nitric acid with a stronger acid, such as sulfuric acid.[1]

Mechanism Steps:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion (NO₂⁺).

  • Electrophilic Attack: The electron-rich phenol ring attacks the nitronium ion. The hydroxyl group's activating effect directs this attack to the ortho position (C2), forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[1]

  • Deprotonation and Aromatization: A weak base (like H₂O or HSO₄⁻) removes a proton from the carbon bearing the new nitro group, restoring the aromaticity of the ring and yielding the final product, 5-tert-butyl-2-nitrophenol.

Reaction_Mechanism Figure 1: Mechanism of Phenol Nitration cluster_reactants Reactant Preparation cluster_intermediates Reaction Pathway cluster_product Final Product HNO3 HNO₃ Nitronium Nitronium Ion (NO₂⁺) HNO3->Nitronium Generation of Electrophile H2SO4 H₂SO₄ H2SO4->Nitronium Generation of Electrophile Phenol 5-tert-butylphenol Sigma Sigma Complex (Arenium Ion) Phenol->Sigma Electrophilic Attack Nitronium->Sigma Electrophilic Attack Product 5-tert-butyl-2-nitrophenol Sigma->Product Deprotonation & Aromatization

Caption: Figure 2: Synthesis Workflow.

Step-by-Step Procedure
  • Preparation of the Nitrating Mixture:

    • In a 100 mL beaker placed in an ice/salt bath, add 25 mL of concentrated sulfuric acid (H₂SO₄).

    • Causality: Sulfuric acid acts as a catalyst and a dehydrating agent to generate the nitronium ion electrophile. [1] * While stirring vigorously, slowly add 10 mL of 70% nitric acid (HNO₃) dropwise using a pasture pipette. Maintain the temperature of the mixture below 10 °C throughout the addition.

    • Causality: This addition is highly exothermic. Slow, cooled addition prevents overheating, which can lead to uncontrolled reactions and reduced yield. [2]Once prepared, keep the nitrating mixture in the ice bath.

  • Nitration Reaction:

    • In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, dissolve 15.0 g (0.1 mol) of 5-tert-butylphenol in 100 mL of dichloromethane (DCM).

    • Causality: DCM serves as an inert solvent to help control the reaction temperature and maintain a homogeneous mixture. [2] * Cool the flask in an ice bath to 0-5 °C.

    • Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred phenol solution over approximately 30-45 minutes.

    • Causality: Crucially, maintain the internal reaction temperature below 10 °C. High temperatures can lead to the formation of dinitrated byproducts, oxidation of the phenol, and charring, significantly reducing product quality and yield. [2] * After the addition is complete, allow the mixture to stir in the ice bath for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Prepare a large beaker containing approximately 200 g of crushed ice.

    • Slowly and carefully pour the reaction mixture onto the ice with stirring.

    • Causality: This step quenches the reaction by diluting the acid and rapidly lowering the temperature. The product, being organic, will precipitate or remain in the organic layer while inorganic acids partition into the aqueous phase.

    • Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.

    • Wash the organic layer sequentially with 100 mL of cold deionized water (x2) and then with 100 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the DCM solvent using a rotary evaporator.

  • Purification:

    • The resulting crude solid is purified by recrystallization.

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • Causality: Recrystallization is an effective method for purifying solid organic compounds. The desired product is soluble in the hot solvent but less soluble at cooler temperatures, allowing it to crystallize out while impurities remain in solution.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization and Expected Results

ParameterExpected Outcome
Appearance Yellow crystalline solid
Yield 75-85% (typical)
Melting Point ~ 53-56 °C
¹H NMR (CDCl₃, 400 MHz)δ ~10.5 (s, 1H, -OH), 7.9 (d, 1H, Ar-H), 7.2 (dd, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 1.3 (s, 9H, -C(CH₃)₃) ppm.
IR (KBr, cm⁻¹)~3200-3400 (broad, O-H stretch), ~1530 & 1350 (asymmetric & symmetric N-O stretch of NO₂), ~2960 (C-H stretch)

Troubleshooting

  • Problem: Dark, tarry crude product or charring.

    • Cause: Reaction temperature was too high.

    • Solution: Ensure meticulous temperature control during the addition of the nitrating agent. Maintain the temperature below 10 °C at all times. Adding the nitrating agent more slowly can help dissipate heat. [2]* Problem: Low yield.

    • Cause: Incomplete reaction or loss of product during work-up/recrystallization.

    • Solution: Monitor the reaction by TLC to ensure completion. During recrystallization, use the minimum amount of hot solvent necessary to dissolve the product to avoid losing material in the mother liquor.

  • Problem: Formation of multiple products (isomers).

    • Cause: Insufficient regioselectivity, possibly due to incorrect temperature or acid ratios.

    • Solution: Adhering to the recommended low temperature and acid stoichiometry maximizes the formation of the desired ortho-nitro product.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 5-tert-butyl-2-nitrophenol from 5-tert-butylphenol. By understanding the underlying reaction mechanism and strictly adhering to the outlined safety and experimental procedures, researchers can achieve a high yield of the desired product. The key to a successful synthesis lies in rigorous temperature control to prevent side reactions and ensure high regioselectivity.

References

  • Nitr
  • How to avoid charring during nitr
  • Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Chemistry, Process Design, and Safety for the Nitration Industry - National Academic Digital Library of Ethiopia.
  • Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts | Organic Process Research & Development - ACS Public
  • Nitration Reactions | Continuous Flow Processing - Vapourtec.
  • Nitric Acid Safety Tips & Health Hazards | VelocityEHS.
  • Nitration and Sulfonation Reactions In Electrophilic Arom
  • Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry | Khan Academy.
  • Regioselective nitration of phenols using Sr(NO3)

Sources

Application

Application Note: High-Yield Reduction of 5-tert-Butyl-2-nitrophenol to 2-Amino-5-tert-butylphenol

Introduction & Scope 2-Amino-5-tert-butylphenol (CAS: 1199-47-9) is a highly valued building block in the synthesis of advanced fluorescent labels, azido coumarin derivatives, and pharmaceutical intermediates. The presen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

2-Amino-5-tert-butylphenol (CAS: 1199-47-9) is a highly valued building block in the synthesis of advanced fluorescent labels, azido coumarin derivatives, and pharmaceutical intermediates. The presence of the electron-donating phenolic hydroxyl group and the bulky tert-butyl group on the aromatic ring necessitates a reduction strategy that is both chemoselective and efficient.

This application note details two robust, self-validating protocols for the reduction of 5-tert-butyl-2-nitrophenol (CAS: 5651-77-4) to its corresponding ortho-aminophenol derivative: Direct Catalytic Hydrogenation and Catalytic Transfer Hydrogenation .

Mechanistic Rationale & Causality

The reduction of a nitroarene to an aniline derivative over a palladium-on-carbon (Pd/C) catalyst proceeds via a well-characterized heterogeneous sequence known as the Haber mechanism [3].

  • Adsorption & Activation: Molecular hydrogen (or hydrogen generated in situ from hydrazine) dissociates on the palladium surface to form active Pd-hydride species.

  • Stepwise Deoxygenation: The nitro group (-NO₂) is reduced to a nitroso intermediate (-NO), followed by an N-arylhydroxylamine (-NHOH), and finally the primary amine (-NH₂), with water as the sole byproduct.

  • Causality in Solvent Choice: Protic solvents like methanol (MeOH) or ethanol (EtOH) are strictly chosen because they facilitate the proton-coupled electron transfer necessary for the ejection of water molecules during the deoxygenation steps.

Mechanism A Nitroarene (-NO2) B Nitrosoarene (-NO) A->B + 2[H] - H2O C N-Arylhydroxylamine (-NHOH) B->C + 2[H] D Arylamine (-NH2) C->D + 2[H] - H2O

Stepwise heterogeneous reduction mechanism of nitroarenes on a Pd/C catalyst surface.

Experimental Workflows

Self-Validating System Note: Both protocols are designed with built-in visual cues (color changes, gas evolution) to validate the reaction progress in real-time. The initial deep yellow/orange color of the nitrophenol will progressively fade to a pale yellow or colorless solution as the amine forms.

Workflow Step1 1. Substrate Preparation Dissolve 5-tert-butyl-2-nitrophenol in MeOH/EtOH Step2 2. Catalyst Addition Add 10% Pd/C under N2 atmosphere Step1->Step2 Step3A 3A. Direct Hydrogenation Purge with H2, stir at RT (1-4 h) Step2->Step3A Method A Step3B 3B. Transfer Hydrogenation Add N2H4·H2O dropwise, reflux Step2->Step3B Method B Step4 4. Filtration Filter through Celite pad to remove Pd/C Step3A->Step4 Step3B->Step4 Step5 5. Concentration Evaporate solvent in vacuo Step4->Step5 Product Pure 2-Amino-5-tert-butylphenol Step5->Product

Parallel workflows for Method A (Direct) and Method B (Transfer) catalytic hydrogenation.

Method A: Direct Catalytic Hydrogenation (H₂ / Pd/C)

Authoritative Grounding: This method represents the industry standard for atom-economical nitro reduction, utilizing low Pd loading and ambient hydrogen pressure [1].

  • Preparation: In a round-bottom flask, dissolve 10.0 mmol (approx. 1.95 g) of 5-tert-butyl-2-nitrophenol in 30 mL of anhydrous methanol.

  • Inerting: Purge the flask with Nitrogen (N₂) for 5 minutes. Causality: Removing oxygen prevents the explosive ignition of the solvent when the pyrophoric Pd/C is introduced.

  • Catalyst Addition: Carefully add 0.1 g of 10% Pd/C (wet, ~50% water to reduce pyrophoricity).

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (H₂) gas using a balloon. Repeat this cycle three times. Stir the reaction mixture vigorously at room temperature.

  • Monitoring: The reaction typically takes 2–4 hours. TLC (Hexane:EtOAc 3:1) can confirm the complete consumption of the starting material.

  • Workup: Purge the flask with N₂ to remove residual H₂. Filter the mixture through a tightly packed pad of Celite. Causality: Celite acts as a depth filter, trapping nanoscale Pd particles that would otherwise pass through standard filter paper and contaminate the product.

  • Isolation: Concentrate the filtrate under reduced pressure to afford 2-amino-5-tert-butylphenol as an off-white to pale yellow solid.

Method B: Catalytic Transfer Hydrogenation (N₂H₄·H₂O / Pd/C)

Authoritative Grounding: Transfer hydrogenation using hydrazine hydrate is a highly selective alternative that circumvents the need for specialized high-pressure hydrogen equipment [2].

  • Preparation: Dissolve 10.0 mmol of 5-tert-butyl-2-nitrophenol in 30 mL of methanol in a two-neck round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add 0.1 g of 10% Pd/C under an N₂ atmosphere.

  • Hydrazine Addition: Heat the mixture to 60 °C. Slowly add 40.0 mmol (approx. 1.95 mL) of Hydrazine hydrate (N₂H₄·H₂O) dropwise over 15 minutes. Causality: Hydrazine decomposes into N₂ and H₂ on the Pd surface. The decomposition is highly exothermic; dropwise addition controls the rate of gas evolution, preventing reactor over-pressurization or solvent boil-over.

  • Reflux: Maintain the reaction at reflux (approx. 65 °C) for 1–2 hours. Vigorous bubbling indicates active hydrogen generation.

  • Workup: Once bubbling ceases and TLC indicates completion, cool the mixture to room temperature. Filter through a Celite pad, wash with methanol, and concentrate the filtrate in vacuo.

Quantitative Data & Method Comparison

ParameterMethod A: Direct HydrogenationMethod B: Transfer Hydrogenation
Reducing Agent H₂ Gas (Balloon/Reactor)Hydrazine Hydrate (N₂H₄·H₂O)
Typical Yield 95 - 98%92 - 96%
Reaction Time 2 - 4 hours1 - 2 hours
Temperature Room Temperature (20-25 °C)Reflux (60-65 °C)
Byproducts H₂OH₂O, N₂ gas
Scalability Excellent (requires pressure reactor for >100g)Good (requires careful thermal/gas management)
Safety Profile Flammable gas hazardToxic reagent (Hydrazine), Exothermic

Safety & Handling Insights

  • Palladium on Carbon (Pd/C): Highly pyrophoric when dry. Always use wet Pd/C (typically 50% water w/w) or blanket the reaction with inert gas prior to addition. Never let the filter cake dry out on the funnel during filtration; the sudden influx of oxygen will ignite the solvent vapors.

  • Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Handle strictly inside a fume hood with appropriate PPE. Ensure the reaction vessel is properly vented to accommodate the rapid evolution of nitrogen gas.

  • Product Stability: 2-Amino-5-tert-butylphenol is susceptible to air oxidation (darkening over time). Store the isolated product under an inert atmosphere (Argon/N₂) at 4 °C, protected from light.

References

  • Li, X.; Thakore, R. R.; Takale, B. S.; Gallou, F.; Lipshutz, B. H. "Amine synthesis by nitro compound reduction." Organic Letters, 2021, 23, 8114-8118.[Link]

  • Li, F.; Frett, B.; Li, H.-y. "Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C." Synlett, 2014, 25, 1403-1408.[Link]

  • OrgoSolver. "Aromatic Reductions: Nitrobenzene → Aniline (H₂/Pd, Pt, or Ni)." OrgoSolver Reaction Database.[Link]

Method

Synthesis of 4-tert-butyl-2-methoxy-1-nitrobenzene via O-Methylation of 5-tert-butyl-2-nitrophenol: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview and detailed protocol for the O-methylation of 5-tert-butyl-2-nitrophenol to synthesize 4-tert-butyl-2-methoxy-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocol for the O-methylation of 5-tert-butyl-2-nitrophenol to synthesize 4-tert-butyl-2-methoxy-1-nitrobenzene. This transformation is a classic example of the Williamson ether synthesis, a fundamental reaction in organic chemistry for the formation of ethers. The resulting product, a substituted nitroaromatic ether, serves as a valuable intermediate in the synthesis of various target molecules in medicinal chemistry and materials science.[1]

Scientific Principles and Mechanistic Overview

The synthesis of 4-tert-butyl-2-methoxy-1-nitrobenzene from 5-tert-butyl-2-nitrophenol proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, commonly known as the Williamson ether synthesis.[1] The core of this reaction involves two key steps:

  • Deprotonation: The phenolic hydroxyl group of 5-tert-butyl-2-nitrophenol is acidic due to the electron-withdrawing nature of the nitro group. In the presence of a base, the phenol is deprotonated to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic methyl group of a methylating agent (e.g., methyl iodide or dimethyl sulfate). This attack results in the displacement of a leaving group (e.g., iodide or sulfate) and the formation of the desired ether bond.

The presence of the nitro group on the aromatic ring enhances the acidity of the phenolic proton, facilitating its removal by a moderately strong base.[1] However, the bulky tert-butyl group adjacent to the reaction site can introduce steric hindrance, which may influence the choice of reagents and reaction conditions to achieve optimal yield.

Reaction Scheme:

Williamson_Ether_Synthesis cluster_intermediates Intermediates phenol 5-tert-butyl-2-nitrophenol phenoxide Phenoxide Ion phenol->phenoxide Deprotonation base Base (e.g., K₂CO₃) base->phenoxide methylating_agent Methylating Agent (e.g., CH₃I) product 4-tert-butyl-2-methoxy-1-nitrobenzene methylating_agent->product phenoxide->product SN2 Attack salt Salt (e.g., KI)

Caption: General workflow of the Williamson ether synthesis for the methylation of 5-tert-butyl-2-nitrophenol.

Experimental Protocol

This protocol outlines a detailed procedure for the methylation of 5-tert-butyl-2-nitrophenol using methyl iodide as the methylating agent and potassium carbonate as the base in an acetone solvent system. This method is widely applicable for the O-methylation of phenols.[2]

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
5-tert-butyl-2-nitrophenolC₁₀H₁₃NO₃195.221.95 g (10 mmol)
Anhydrous Potassium CarbonateK₂CO₃138.212.76 g (20 mmol)
Methyl IodideCH₃I141.940.75 mL (12 mmol)
Anhydrous AcetoneC₃H₆O58.0850 mL
Diethyl Ether(C₂H₅)₂O74.12For extraction
Saturated Sodium Bicarbonate SolutionNaHCO₃ (aq)-For washing
Brine (Saturated NaCl solution)NaCl (aq)-For washing
Anhydrous Magnesium SulfateMgSO₄120.37For drying
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-tert-butyl-2-nitrophenol (1.95 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

    • Add 50 mL of anhydrous acetone to the flask.

    • Attach a reflux condenser to the flask.

  • Addition of Methylating Agent:

    • While stirring the suspension at room temperature, slowly add methyl iodide (0.75 mL, 12 mmol) to the reaction mixture using a syringe.

  • Reaction:

    • Heat the reaction mixture to reflux (approximately 56°C for acetone) using a heating mantle or oil bath.

    • Maintain the reflux for 12-24 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 9:1 v/v). The reaction is considered complete when the starting phenol spot is no longer visible on the TLC plate.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the solid potassium carbonate and potassium iodide salts using a Büchner funnel and wash the solid residue with a small amount of acetone.

    • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction and Washing:

    • Dissolve the residue in approximately 50 mL of diethyl ether.

    • Transfer the solution to a separatory funnel and wash sequentially with:

      • 50 mL of saturated sodium bicarbonate solution (to remove any unreacted phenol).

      • 50 mL of water.

      • 50 mL of brine.

    • Separate the organic layer.

  • Drying and Solvent Removal:

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

    • Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude 4-tert-butyl-2-methoxy-1-nitrobenzene.

Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: An effective method for removing impurities with different solubility profiles. A suitable solvent system (e.g., methanol or ethanol/water) should be determined experimentally.[3]

    • Dissolve the crude product in a minimal amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

    • Dry the purified crystals.

  • Column Chromatography: For higher purity, silica gel column chromatography can be employed.[3]

    • A suitable eluent system should first be determined by TLC analysis (e.g., a gradient of hexane and ethyl acetate).

    • The crude product is loaded onto a prepared silica gel column.

    • The column is eluted with the chosen solvent system, and fractions are collected.

    • Fractions containing the pure product are combined and the solvent is removed under reduced pressure.

Safety Precautions

  • Dimethyl sulfate and methyl iodide are toxic and carcinogenic. All manipulations should be carried out in a well-ventilated fume hood.[2]

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Acetone and diethyl ether are highly flammable. Ensure that there are no open flames or ignition sources in the vicinity.

  • Handle potassium carbonate with care as it is a mild irritant.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time or temperature.Continue refluxing and monitor by TLC. If the reaction is still sluggish, a higher boiling point solvent like DMF could be considered, which may also accelerate the reaction.[1]
Ineffective base.Ensure the potassium carbonate is anhydrous. Grinding the potassium carbonate into a fine powder can increase its surface area and reactivity.
Low Yield Loss of volatile methyl iodide.Ensure the reflux condenser is efficient. The reaction can also be performed in a sealed vessel if appropriate safety precautions are taken.
Incomplete extraction of the product.Perform multiple extractions with the organic solvent.
Presence of Starting Material after Work-up Incomplete reaction or inefficient washing.Re-subject the crude product to the reaction conditions or improve the washing step with a basic solution to remove the acidic phenol.

Data Presentation

Reaction Parameters Summary:

ParameterValue
Substrate5-tert-butyl-2-nitrophenol
Methylating AgentMethyl Iodide
BaseAnhydrous Potassium Carbonate
SolventAnhydrous Acetone
TemperatureReflux (~56°C)
Reaction Time12-24 hours (TLC monitored)
Expected YieldModerate to high (dependent on optimization)

Logical Flow of the Synthesis and Purification:

Synthesis_Purification_Flow start Start: 5-tert-butyl-2-nitrophenol, K₂CO₃, Acetone add_MeI Add Methyl Iodide start->add_MeI reflux Reflux (12-24h) add_MeI->reflux workup Work-up (Filtration, Evaporation) reflux->workup extraction Extraction with Diethyl Ether & Washing workup->extraction drying Drying and Solvent Removal extraction->drying crude_product Crude 4-tert-butyl-2-methoxy-1-nitrobenzene drying->crude_product purification Purification (Recrystallization or Column Chromatography) crude_product->purification final_product Pure 4-tert-butyl-2-methoxy-1-nitrobenzene purification->final_product

Caption: Workflow for the synthesis and purification of 4-tert-butyl-2-methoxy-1-nitrobenzene.

References

  • Juniper Publishers. (2025, August 13). Use of Methyliodide in o-Methylation of organic compounds. Retrieved from [Link]

  • Reddit. (2020, October 28). Methylation using iodomethane. Retrieved from [Link]

Sources

Application

Application Note: Microwave-Assisted Nucleophilic Aromatic Substitution for the Synthesis of tert-Butoxy Nitrobenzenes

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary The introduction of bulky alkoxy groups, su...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

The introduction of bulky alkoxy groups, such as the tert-butoxy moiety, into aromatic scaffolds is a highly valuable transformation in medicinal chemistry, offering unique steric shielding and orthogonal deprotection strategies. However, the nucleophilic aromatic substitution ( SN​Ar ) of halonitrobenzenes or alkoxynitrobenzenes with tert-butoxide is notoriously challenging. The steric bulk of the nucleophile often leads to prolonged reaction times and promotes the formation of complex byproducts under conventional thermal conditions[1].

This application note details a highly optimized, microwave-assisted transetherification protocol. By leveraging dielectric heating, specific solvent ratios, and thiourea-based additives, this method outcompetes degradation pathways, delivering tert-butoxy nitrobenzenes (e.g., from 2,4-dimethoxynitrobenzene) in excellent yields with exclusive ortho-selectivity[1][2].

Mechanistic Rationale & Reaction Dynamics

As a synthetic scientist, understanding the causality behind the reaction parameters is critical for scaling and troubleshooting. This protocol is not merely a set of instructions, but a carefully balanced thermodynamic and kinetic system.

  • The Steric Challenge & Microwave Dielectric Heating: The reaction between 2,4-dimethoxynitrobenzene and sodium tert-butoxide (NaOtBu) faces a massive kinetic barrier due to the steric penalty of the tert-butyl group[3]. Conventional heating at room temperature requires up to 5 days and yields trace product[1]. Microwave irradiation provides instantaneous, localized superheating. By operating at 110 °C for 20 minutes, the kinetic energy rapidly overcomes the activation barrier of the Meisenheimer complex, outcompeting the slower thermodynamic degradation pathways that lead to dimeric aniline byproducts[1][4].

  • Solvent Causality (Toluene/DME 9:1): Toluene alone is largely microwave-transparent and a poor solvent for NaOtBu. The addition of 10% dimethoxyethane (DME) is the critical variable. DME serves a dual purpose: it provides the necessary dipole moment for efficient microwave coupling, and it strongly solvates the sodium cation ( Na+ ). This solvation leaves the tert-butoxide anion "naked" and highly nucleophilic, while simultaneously stabilizing the nitrobenzene substrate under harshly basic conditions[1][5].

  • Mass Action (7.0 Equivalents of Nucleophile): Because the alkoxy leaving group (methoxide) is structurally similar to the attacking nucleophile, the reaction is highly reversible. A large excess (7.0 equiv) of NaOtBu is required to drive the equilibrium toward the tert-butoxy product via Le Chatelier's principle[1].

  • Additive-Driven Byproduct Suppression: A major failure mode in this synthesis is the formation of 2,4-dimethoxy-N-(5-methoxy-2-nitrophenyl)aniline[1][2]. The introduction of a catalytic amount (0.1 equiv) of N,N,N',N'-tetramethylthiourea acts as a hydrogen-bond donor, stabilizing the transition state and drastically suppressing this dimerization, thereby pushing yields above 85%[5].

Pathway Visualization

SNAr_Pathway R 2,4-Dimethoxynitrobenzene + NaOtBu (7.0 equiv) Cond Microwave Irradiation 110°C, 20 min Toluene/DME (9:1) R->Cond MC Meisenheimer Complex (Ortho-Selective SNAr) Cond->MC Nucleophilic Attack Add Additive: Tetramethylthiourea (Minimizes Byproducts) Add->Cond H-Bond Stabilization Prod tert-Butoxy Nitrobenzene (High Yield) MC->Prod Alkoxy Departure

Microwave-assisted SNAr pathway for tert-butoxy nitrobenzene synthesis.

Optimization & Quantitative Data

The following table summarizes the empirical data driving the protocol design, highlighting how each variable impacts the conversion efficiency of 2,4-dimethoxynitrobenzene to its tert-butoxy analog[1][5].

ParameterConditionMechanistic RationaleYield / Conversion
Solvent Toluene (neat)Poor microwave coupling; low solubility of NaOtBu limits nucleophilic attack.< 30%
Solvent Toluene/DME (9:1)DME solvates Na⁺, increasing alkoxide nucleophilicity and MW absorption.87%
Temp / Time 25 °C / 5 daysKinetic barrier too high for the bulky tert-butoxide nucleophile.Trace
Temp / Time 110 °C / 20 min (MW)Rapidly overcomes steric hindrance; outcompetes degradation kinetics.87%
Additive Tetramethylthiourea (0.1 eq)Stabilizes transition state; suppresses aniline dimerization byproduct.> 90%

Self-Validating Experimental Protocol

This methodology is designed as a self-validating system. Quality control (QC) checkpoints are embedded directly into the workflow to ensure process integrity before committing to time-consuming purification steps.

Reagent Preparation (Inert Atmosphere)

Note: Sodium tert-butoxide is highly hygroscopic. Moisture will quench the nucleophile to tert-butanol, halting the reaction.

  • Transfer a 10 mL microwave-safe reaction vial equipped with a magnetic stir bar into a nitrogen-filled glovebox.

  • Weigh and add 2,4-dimethoxy-1-nitrobenzene (55 mg, 0.3 mmol, 1.0 equiv) to the vial[1].

  • Add sodium tert-butoxide (202 mg, 2.1 mmol, 7.0 equiv)[1].

  • Add N,N,N',N'-tetramethylthiourea (4.0 mg, 0.03 mmol, 0.1 equiv)[5].

  • Add anhydrous Toluene (1.35 mL) and anhydrous Dimethoxyethane (DME) (0.15 mL) to achieve the critical 9:1 volumetric ratio[1].

  • Seal the vial tightly with a Teflon-lined crimp cap before removing it from the glovebox.

Microwave Irradiation Phase
  • Place the sealed vial into a dedicated microwave synthesis reactor (e.g., Anton Paar Monowave or CEM Discover).

  • Program the following parameters:

    • Target Temperature: 110 °C[1]

    • Hold Time: 20 minutes[1]

    • Power: Variable (Max 200 W)

    • Cooling: Compressed air cooling (On)

  • Initiate the sequence. Monitor the real-time pressure curve; a sudden spike indicates solvent degradation or a compromised vial seal.

In-Process Quality Control (Self-Validation Checkpoint)

Do not proceed to workup without confirming conversion.

  • Once the vial has cooled to room temperature (< 30 °C), carefully uncap it in a fume hood.

  • Extract a 10 µL aliquot and dilute it in 1 mL of LC-MS grade Acetonitrile.

  • Run a rapid LC-MS analysis (0.1% formic acid in water/acetonitrile gradient)[2].

  • Validation Criteria:

    • Verify the disappearance of the starting material peak.

    • Confirm the presence of the product mass (e.g., HRMS ESI: m/z calcd for [M−tBu]− or [M+H]+ depending on the specific derivative)[1].

    • Crucial: Ensure the absence of the dimeric byproduct mass (2,4-dimethoxy-N-(5-methoxy-2-nitrophenyl)aniline)[1][2]. If present, verify the integrity of the thiourea additive for future runs.

Quenching, Workup, and Purification
  • Dilute the crude reaction mixture with Dichloromethane (DCM, 5.0 mL) to solubilize the organic components[1].

  • Prepare a short pad of Celite in a sintered glass funnel to remove the large excess of inorganic sodium salts.

  • Filter the diluted mixture through the Celite pad, washing the filter cake with an additional 10 mL of DCM[1].

  • Concentrate the combined filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude material via flash column chromatography using silica gel. Employ a mobile phase gradient of 0–100% ethyl acetate in hexanes[1].

  • Isolate the fractions containing the pure tert-butoxy nitrobenzene, concentrate, and dry under high vacuum to afford the final product.

References

  • Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution Source: PLOS One URL:[Link]

  • Novel Effect of Thiourea/Urea Additives on the Nucleophilic Aromatic Substitution of 2,4‐Dimethoxynitrobenzene Source: Bulletin of the Korean Chemical Society (via Academia.edu) URL:[Link]

  • Microwave-Assisted Synthesis of Nonsymmetrical Aryl Ethers Using Nitroarenes Source: Synlett URL:[Link]

Sources

Method

Application Notes and Protocols: Incorporating 5-tert-butyl-2-nitrophenol into Pharmaceutical Intermediate Synthesis

Abstract 5-tert-butyl-2-nitrophenol is a pivotal chemical intermediate whose unique structural arrangement offers a versatile platform for the synthesis of complex pharmaceutical building blocks. The strategic positionin...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-tert-butyl-2-nitrophenol is a pivotal chemical intermediate whose unique structural arrangement offers a versatile platform for the synthesis of complex pharmaceutical building blocks. The strategic positioning of a sterically demanding tert-butyl group, a reactive nitro moiety, and an acidic phenolic hydroxyl group provides a triad of functionalities that can be manipulated with high selectivity. This guide provides an in-depth analysis of the molecule's reactivity and offers detailed, field-proven protocols for its incorporation into advanced synthetic workflows, with a focus on nitro group reduction and hydroxyl group functionalization—two cornerstone transformations in medicinal chemistry.

Introduction and Strategic Analysis

In the landscape of pharmaceutical development, the rational design of synthetic routes relies on the availability of robust, versatile, and well-characterized starting materials. 5-tert-butyl-2-nitrophenol emerges as a superior scaffold due to the orthogonal reactivity of its functional groups. The electron-withdrawing nitro group not only influences the acidity and reactivity of the phenol but also serves as a precursor to a primary amine, a critical functional group in a vast array of bioactive molecules. Concurrently, the bulky tert-butyl group provides significant steric hindrance, which can be exploited to direct regioselective reactions and enhance the metabolic stability of derivative compounds by sterically shielding adjacent reactive sites.[1] This document serves as a practical guide for researchers to harness the synthetic potential of this intermediate.

Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in the laboratory.

PropertyValueSource
CAS Number 5651-77-4
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol N/A
Appearance Brown Liquid / Yellow to Green Crystal[2]
Purity ≥97%
Storage Temperature 0-5°C
Structural and Reactivity Rationale

The synthetic utility of 5-tert-butyl-2-nitrophenol is dictated by the interplay of its three key functional groups. The diagram below illustrates how these groups influence the molecule's electronic and steric landscape, thereby guiding its reaction pathways.

cluster_molecule 5-tert-butyl-2-nitrophenol: Reactivity Hotspots cluster_properties Functional Group Influence mol 5-tert-butyl-2-nitrophenol OH NO₂ C(CH₃)₃ oh_prop Hydroxyl (-OH) - Nucleophilic Site - Site for Etherification/Esterification - Weakly Acidic (pKa ~7-8) mol:f1->oh_prop no2_prop Nitro (-NO₂) - Strong Electron-Withdrawing Group - Key site for Reduction to -NH₂ - Deactivates Ring to Electrophilic Attack mol:f2->no2_prop tbu_prop tert-Butyl (-C(CH₃)₃) - Bulky Steric Shield - Directs Regioselectivity - Enhances Lipophilicity & Stability mol:f3->tbu_prop

Caption: Key functional groups and their synthetic influence.

Core Application: Reduction to 2-Amino-5-tert-butylphenol

The conversion of the nitro group to an amine is arguably the most critical transformation of 5-tert-butyl-2-nitrophenol. The resulting product, 2-amino-5-tert-butylphenol, is a highly valuable intermediate, notably used in the synthesis of molecules like Ivacaftor, a drug for treating cystic fibrosis.[3][4] Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean reaction profile, and mild conditions.[5]

Protocol: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of the nitro group using hydrogen gas in the presence of a palladium catalyst. The procedure is adapted from established methods for reducing substituted nitrophenols.[3]

Materials:

  • 5-tert-butyl-2-nitrophenol (1.0 eq)

  • 5% Palladium on Carbon (Pd/C), 50% wet (0.05 w/w)

  • Ethyl Acetate (EtOAc), anhydrous (10-15 mL per gram of substrate)

  • Hydrogen (H₂) gas supply

  • Nitrogen (N₂) gas supply

  • Celite® or Hyflow bed for filtration

  • Hydrogenation vessel (e.g., Parr shaker or autoclave)

Experimental Workflow:

G start Start charge_reactor 1. Charge Reactor - 5-tert-butyl-2-nitrophenol - Ethyl Acetate - 5% Pd/C (slurried) start->charge_reactor inert 2. Inert Atmosphere Purge vessel with N₂ (3x) charge_reactor->inert pressurize 3. Pressurize with H₂ Set pressure to 4-5 kg/cm² inert->pressurize react 4. Reaction Stir at 30±5°C for 12-20 hours pressurize->react monitor 5. Monitor Progress (TLC or HPLC) react->monitor monitor->react Incomplete depressurize 6. Depressurize & Purge Vent H₂ carefully, purge with N₂ monitor->depressurize Complete filter 7. Catalyst Removal Filter through Celite®/Hyflow bed depressurize->filter workup 8. Work-up & Isolation - Aqueous wash (optional) - Dry organic layer (Na₂SO₄) - Concentrate under vacuum filter->workup end End (Pure 2-Amino-5-tert-butylphenol) workup->end

Caption: Workflow for catalytic hydrogenation of 5-tert-butyl-2-nitrophenol.

Procedure:

  • Vessel Preparation: To a suitable hydrogenation vessel, charge 5-tert-butyl-2-nitrophenol (e.g., 10.0 g, 51.2 mmol) and ethyl acetate (100 mL).

  • Catalyst Addition: In a separate beaker, create a slurry of 5% Pd/C (0.5 g, 0.05 w/w) in a small amount of ethyl acetate. Carefully add this slurry to the reaction vessel.

  • Inerting: Seal the vessel and purge the system with nitrogen gas three times to remove all oxygen.

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 4-5 kg/cm ² (approx. 55-70 psi).

  • Reaction: Begin vigorous stirring and maintain the temperature at 30±5°C. The reaction is typically complete within 12-20 hours.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or HPLC until the starting material is fully consumed.

  • Depressurization: Once complete, carefully vent the hydrogen gas and purge the vessel with nitrogen gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® or Hyflow to remove the palladium catalyst. Wash the filter cake with additional ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-amino-5-tert-butylphenol, which can be used directly or purified further by recrystallization or column chromatography.

Mechanism & Rationale

Catalytic hydrogenation of a nitro group on a noble metal surface like palladium proceeds via a complex series of surface-mediated steps.[6][7] Hydrogen gas is dissociatively adsorbed onto the palladium surface as reactive hydrogen atoms. The nitro group of the substrate coordinates to the metal surface and undergoes sequential reduction, likely through nitroso and hydroxylamine intermediates, before the final N-O bond cleavage yields the amine.[8]

  • Choice of Catalyst (Pd/C): Palladium on carbon is the catalyst of choice due to its high activity, selectivity for nitro group reduction, and ease of removal by filtration (heterogeneous catalysis).

  • Solvent (Ethyl Acetate): Ethyl acetate is an excellent solvent for this reaction as it solubilizes the starting material and product, is relatively inert under the reaction conditions, and has a low boiling point for easy removal.

  • Pressure and Temperature: Moderate pressure (4-5 kg/cm ²) and temperature (30°C) are sufficient to achieve a reasonable reaction rate without promoting side reactions like ring hydrogenation.[3]

ParameterTypical ValueRationale
Catalyst Loading 5 mol% (w/w)Balances reaction rate with cost and ease of filtration.
H₂ Pressure 4-5 kg/cm ²Ensures sufficient hydrogen availability for the reaction.
Temperature 30-35°CProvides enough energy to overcome activation barriers without causing degradation.
Expected Yield >90%This is a highly efficient and clean transformation.

Core Application: Functionalization of the Hydroxyl Group

The phenolic hydroxyl group is a prime site for introducing diversity into the molecular scaffold. O-alkylation (ether synthesis) and O-acylation (ester synthesis) are fundamental reactions used to modify a drug candidate's polarity, solubility, and metabolic profile.

Protocol: O-Acylation via Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters, particularly useful for substrates that may be sensitive to harsher conditions.[9] It utilizes a coupling agent, N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP).

Materials:

  • 5-tert-butyl-2-nitrophenol (1.0 eq)

  • Carboxylic acid of choice (e.g., Acetic Acid, 1.1 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM), anhydrous (15-20 mL per gram of substrate)

Procedure:

  • Reactant Solution: In a round-bottom flask under a nitrogen atmosphere, dissolve 5-tert-butyl-2-nitrophenol (e.g., 2.0 g, 10.2 mmol), the selected carboxylic acid (1.1 eq), and DMAP (0.12 g, 1.0 mmol) in anhydrous DCM (30 mL).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • DCC Addition: Add a solution of DCC (2.3 g, 11.2 mmol) in anhydrous DCM (10 mL) dropwise to the cooled reaction mixture.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 4-12 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitoring: Monitor the reaction by TLC until the starting phenol is consumed.

  • Filtration: Remove the DCU precipitate by vacuum filtration, washing the solid with a small amount of cold DCM.

  • Work-up: Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude ester by silica gel column chromatography.

Mechanism & Rationale

The Steglich esterification proceeds through the activation of the carboxylic acid by DCC.

  • Activation: The carboxylic acid adds to one of the C=N double bonds of DCC, forming a highly reactive O-acylisourea intermediate.

  • Catalysis: The nucleophilic DMAP attacks the activated intermediate, displacing the isourea to form an even more reactive acylpyridinium species.

  • Nucleophilic Attack: The phenolic hydroxyl group of 5-tert-butyl-2-nitrophenol attacks the acylpyridinium intermediate, forming the ester product and regenerating the DMAP catalyst.

  • Choice of Reagents: DCC is an effective and inexpensive dehydrating agent. DMAP is a superior acylation catalyst that significantly accelerates the reaction compared to using a base like pyridine or triethylamine.[10]

  • Conditions: The reaction is run under mild, anhydrous conditions at room temperature, which preserves sensitive functional groups. The formation of the insoluble DCU byproduct helps drive the reaction to completion.

Safety and Handling Precautions

5-tert-butyl-2-nitrophenol and its related reagents require careful handling in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[11][12]

  • Hazards: This compound can cause skin and serious eye irritation.[12] Avoid inhalation of vapors and direct contact with skin and eyes.[13] Handle Pd/C catalyst with care, as it can be pyrophoric when dry.

  • Storage: Store 5-tert-butyl-2-nitrophenol in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[12] Recommended storage temperature is between 0-5°C.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Do not allow the material to enter drains or groundwater systems.[11]

References

  • LookChem. The Chemical Properties and Applications of 4-tert-Butyl-2-nitrophenol. [Link]

  • Technical Disclosure Commons. Improved process for the preparation of 5-amino-2,4-di-tert-butylphenol. (2025). [Link]

  • ResearchGate. Yield/time profile for the hydrogenation of 5a and 5b based on 1H NMR analysis. [Link]

  • J-STAGE. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]

  • CPAChem. Safety Data Sheet: 2-tert.-Butylphenol. [Link]

  • Google Patents. WO2016075703A2 - An improved process for preparation of 5-amino-2,4-di-tert-butylphenol or an acid addition salt thereof.
  • Organic Chemistry Portal. tert-Butyl Ethers. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Fast Esterification Method Mediated by Coupling Reagent NDTP. [Link]

  • PubChem. 2,4-Di-tert-butyl-5-nitrophenol. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite. [Link]

  • Sobiad. One-Pot Synthesis of Carboxylic Acid Esters in Neutral and Mild Conditions by Triphenylphosphine Dihalide. [Link]

  • Organic Chemistry Reference. Acid to Ester - Common Conditions. [Link]

  • ChemRxiv. Phenol Oxidation and NO Generation from Nitrite at Copper(II) Sites. [Link]

  • MDPI. Applications of Tert-Butyl-Phenolic Antioxidants in Consumer Products and Their Potential Toxicities in Humans. [Link]

  • MDPI. Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. [Link]

  • National Center for Biotechnology Information. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. [Link]

  • ACS Publications. Heterogeneous V2O5/TiO2-Mediated Photocatalytic Reduction of Nitro Compounds to the Corresponding Amines under Visible Light. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

minimizing over-nitration byproducts during 5-tert-butyl-2-nitrophenol synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in aromatic chemistry: controlling the electrophilic aromatic substit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most notorious challenges in aromatic chemistry: controlling the electrophilic aromatic substitution of highly activated phenols.

Synthesizing 5-tert-butyl-2-nitrophenol (often starting from 3-tert-butylphenol) is frequently plagued by over-nitration (yielding dinitro- and trinitrophenols) and oxidative degradation. This guide provides field-proven, self-validating methodologies and mechanistic insights to help you achieve strict chemoselectivity and regioselectivity.

Diagnostic Workflow: Over-Nitration & Oxidation

TroubleshootingWorkflow Start Start: 3-tert-butylphenol Nitration Assess Assess Byproduct Profile (GC/MS or TLC) Start->Assess Oxidation High Oxidation/Tar? Assess->Oxidation OverNitration High Di/Tri-Nitration? Oxidation->OverNitration No Dilute Use Dilute HNO3 (6-30%) + TBAB Catalyst Oxidation->Dilute Yes Temp Lower Temp to < 0°C Control Addition Rate OverNitration->Temp Yes Target Target: 5-tert-butyl- 2-nitrophenol OverNitration->Target No (Optimal) Dilute->Assess Re-evaluate Temp->Assess Re-evaluate TBuONO Switch to t-BuONO (Chemoselective) Temp->TBuONO Persistent Over-nitration TBuONO->Target High Yield

Troubleshooting workflow for minimizing over-nitration in phenol synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does 3-tert-butylphenol readily undergo over-nitration and oxidation even when using stoichiometric amounts of nitric acid? A1: The causality lies in the strong activating effect of the hydroxyl (-OH) group. The electron-donating nature of the oxygen lone pairs stabilizes the arenium ion intermediate via resonance, making the aromatic ring highly susceptible to electrophilic attack. Even after the first electron-withdrawing nitro group is added, the ring remains sufficiently activated to undergo secondary nitration if the thermal energy in the system permits[1]. Furthermore, concentrated nitric acid acts as a potent oxidant, which readily oxidizes the electron-rich phenol ring into complex tarry byproducts and benzoquinones, drastically reducing the yield of the desired 5-tert-butyl-2-nitrophenol.

Q2: How can I alter the nitrating agent to prevent the formation of 2,4-dinitro and 2,6-dinitro byproducts? A2: The most effective foundational step is to switch from concentrated to dilute nitric acid (e.g., 6-30% HNO3​ ). To maintain reaction efficiency without increasing the temperature, you should employ a liquid-liquid two-phase system utilizing a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB)[2]. Mechanistic Insight: By confining the bulk of the dilute nitric acid to the aqueous phase, the PTC regulates the transport of the nitrating species into the organic phase. This creates a "starvation effect," keeping the effective concentration of the electrophile extremely low and kinetically favoring mononitration over successive nitrations[2].

Q3: Are there non-acidic alternatives that guarantee strict mononitration chemoselectivity? A3: Yes. If traditional electrophilic aromatic substitution (EAS) pathways continue to yield over-nitrated byproducts, tert-butyl nitrite (t-BuONO) serves as a highly chemoselective alternative. Instead of generating a highly reactive nitronium ion ( NO2+​ ), this reagent operates via the formation of an O-nitrosyl intermediate, followed by homolysis and subsequent C-nitration[3]. This unique mechanism entirely bypasses the traditional EAS pathway, effectively eliminating polynitration and yielding only volatile tert-butanol as a byproduct[3].

Quantitative Data: Comparison of Nitration Strategies

To aid in selecting the appropriate methodology, the following table summarizes the expected outcomes of various nitration strategies applied to activated phenols.

Nitration MethodOperating Temp (°C)Mononitration SelectivityOver-Nitration RiskOxidation/Tar Risk
Conc. HNO3​ / H2​SO4​ 25Low (<50%)Very HighHigh
Dilute HNO3​ (6%) + TBAB 0 – 20High (>85%)Low (<5%)Low
NaNO2​ / H+ (Nitrosation) 0Moderate (~75%)Very LowLow
tert-Butyl Nitrite (t-BuONO) 25Very High (>95%)Trace (<1%)None

Validated Experimental Protocols

The following self-validating protocols are designed to minimize thermodynamic spikes and control electrophile concentration, ensuring reproducibility.

Protocol A: Biphasic Nitration using Dilute HNO3​ and TBAB

This method uses kinetic starvation to prevent the second nitration event.

  • Preparation: Dissolve 3-tert-butylphenol (1.0 equiv) and tetrabutylammonium bromide (TBAB, 5 mol%) in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) in a round-bottom flask[2].

  • Thermal Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Lowering the temperature dampens the kinetic energy available to overcome the activation barrier for adding a second nitro group[1].

  • Reagent Addition: Slowly add dilute nitric acid (6 wt%, 1.1 equiv) dropwise. Critical Step: Vigorous stirring (e.g., >800 rpm) is mandatory to maximize the interfacial surface area, allowing the phase-transfer catalyst to function efficiently[2].

  • Monitoring: Monitor the reaction progress via TLC (Thin-Layer Chromatography) or GC/MS. The reaction is typically complete within 1.5 to 4 hours depending on the exact temperature[2].

  • Workup: Separate the organic layer. Wash sequentially with water and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via steam distillation or flash chromatography to yield pure 5-tert-butyl-2-nitrophenol[4].

Protocol B: Chemoselective Mononitration using tert-Butyl Nitrite

This method is recommended if the substrate is highly sensitive to oxidation or if absolute mononitration is required.

  • Preparation: Dissolve 3-tert-butylphenol (1.0 equiv) in anhydrous dichloromethane at room temperature (20–25 °C)[3].

  • Reagent Addition: Add tert-butyl nitrite (t-BuONO, 1.5 equiv) dropwise to the stirring solution. No acidic catalysts are required[3].

  • Reaction: Agitate the mixture for 3 hours. The reaction will undergo a color change (often turning yellow) as the O-nitrosyl intermediate forms and rearranges[3].

  • Isolation: Because the only byproduct is volatile tert-butanol, simply evaporate the solvent and any residual t-BuONO under reduced pressure[3].

  • Purification: Purify the crude material using flash column chromatography (mobile phase: 0–50% ethyl acetate gradient in hexanes) to isolate 5-tert-butyl-2-nitrophenol[4].

References

  • - Benchchem 2.3 - NIH.gov 3.4 - PLOS One 4.1 - StackExchange 5.2 - ACS Publications

Sources

Optimization

flash column chromatography mobile phase gradients for 5-tert-butyl-2-nitrophenol purification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific chromatographic challenges associated with isolating 5-tert-butyl-2-nitrophenol .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific chromatographic challenges associated with isolating 5-tert-butyl-2-nitrophenol .

Purifying functionalized aromatics requires moving beyond "trial-and-error" chromatography. By understanding the specific physicochemical properties of your target molecule—namely its bulky lipophilic tert-butyl group, the electron-withdrawing nitro group, and the weakly acidic phenol group—you can design a self-validating, highly efficient purification workflow.

Purification Workflow & Decision Matrix

G Start Crude 5-tert-butyl-2-nitrophenol Reaction Mixture Solubility Assess Sample Solubility (Hexane vs. Polar Solvents) Start->Solubility LoadDecision Select Loading Strategy Solubility->LoadDecision DryLoad Dry Load (Diatomaceous Earth) Prevents Band Broadening LoadDecision->DryLoad Poor Hexane Solubility LiquidLoad Liquid Load (in Hexane/DCM) For Highly Soluble Crude LoadDecision->LiquidLoad High Solubility ChromType Select Stationary Phase DryLoad->ChromType LiquidLoad->ChromType NP Normal Phase (Silica) Hexane / EtOAc Gradient ChromType->NP Standard RP Reversed Phase (C18) Water / MeCN Gradient ChromType->RP Complex/Polar Impurities ModifierNP Add 1% Acetic Acid (Suppresses Silanol Tailing) NP->ModifierNP ModifierRP Add 0.1% Formic Acid (Maintains Phenol Protonation) RP->ModifierRP Pure Pure 5-tert-butyl-2-nitrophenol Isolated ModifierNP->Pure ModifierRP->Pure

Workflow for 5-tert-butyl-2-nitrophenol flash chromatography purification.

Troubleshooting & FAQs

Q1: Why does 5-tert-butyl-2-nitrophenol streak and tail so badly on a standard normal-phase silica column, and how do I fix it? The Causality: Tailing occurs because the weakly acidic phenolic hydroxyl (-OH) group interacts strongly with the slightly basic, active silanol sites on the bare silica stationary phase. As the concentration of your compound changes across the elution band, the partitioning equilibrium shifts, causing the rear of the peak to drag. The Fix: You must chemically mask these active sites. Modify your mobile phase by adding 1% Acetic Acid (AcOH) or Formic Acid to both your weak (Hexane) and strong (Ethyl Acetate) solvents[1]. The acid acts as a competitive binder for the silanol groups and suppresses the ionization of the phenol, ensuring it remains fully protonated. This forces the molecule to partition based strictly on its lipophilicity, resulting in sharp, Gaussian peaks.

Q2: What is the optimal normal-phase gradient for separating 5-tert-butyl-2-nitrophenol from its regioisomers (e.g., 4-tert-butyl-2-nitrophenol)? The Causality: 5-tert-butyl-2-nitrophenol possesses an ortho-relationship between the -OH and -NO2 groups. This proximity allows for strong intramolecular hydrogen bonding, which effectively "hides" the polar hydroxyl group from the silica gel. Consequently, 2-nitrophenols are significantly less polar and elute much faster (higher Rf) than their para- or meta-isomers, which can only engage in intermolecular hydrogen bonding with the stationary phase[2]. The Fix: A shallow gradient is highly effective here. Literature standardizes around a 0–50% Ethyl Acetate in Hexanes gradient for this specific molecule[3]. Because the target molecule elutes relatively early due to intramolecular H-bonding, utilize an isocratic hold at 5% EtOAc for the first 2-3 column volumes (CV) to elute the bulky non-polar impurities, followed by a slow ramp to 30% EtOAc to cleanly separate the target from late-eluting isomers.

Q3: My crude mixture precipitates at the top of the column when I try to liquid-load it. How do I prevent this? The Causality: Nitrophenols can exhibit poor solubility in pure hexanes (the weak solvent). If you dissolve your sample in a strong solvent like Dichloromethane (DCM) or pure EtOAc to load it, the strong solvent will carry the sample rapidly down the column before the gradient even begins, destroying your resolution and causing band diffusion[4]. The Fix: Implement Dry Loading . Dissolve your crude mixture in a volatile solvent (like Acetone or DCM), add a refined diatomaceous earth (e.g., Biotage HM-N) or Celite, and evaporate the solvent completely[4]. Diatomaceous earth is preferred over silica for dry loading because it is inert, prevents agglomeration, and does not pre-retain the compound, ensuring a tight, uniform sample band at the head of the column.

Q4: When should I abandon Normal Phase and switch to Reversed-Phase (C18) flash chromatography? The Causality: If your synthesis resulted in over-nitrated byproducts or highly polar polymeric impurities that irreversibly bind to silica, normal phase will suffer from poor recovery. The Fix: Switch to a C18 Reversed-Phase column using a Water / Acetonitrile gradient. Because water promotes the ionization of the phenol (which would cause peak splitting and tailing on C18), you must buffer the mobile phase with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) to keep the environment acidic (pH < 3) and the phenol protonated.

Quantitative Data & Gradient Tables

Table 1: Optimized Normal-Phase Gradient (Silica Gel) Mobile Phase A: Hexane + 1% Acetic Acid Mobile Phase B: Ethyl Acetate + 1% Acetic Acid

Column Volume (CV)% Mobile Phase B (EtOAc)Elution Target / Rationale
0.0 – 2.05% (Isocratic Hold)Elutes highly non-polar impurities (e.g., unreacted hydrocarbons).
2.0 – 8.05% → 30% (Linear)Target Elution: 5-tert-butyl-2-nitrophenol elutes here due to intramolecular H-bonding.
8.0 – 12.030% → 50% (Linear)Elutes more polar regioisomers (e.g., para-nitrophenols)[3].
12.0 – 14.0100% (Flush)Clears strongly retained baseline impurities.

Table 2: Alternative Reversed-Phase Gradient (C18) Mobile Phase A: Water + 0.1% Formic Acid Mobile Phase B: Acetonitrile + 0.1% Formic Acid

Column Volume (CV)% Mobile Phase B (MeCN)Elution Target / Rationale
0.0 – 1.010% (Isocratic Hold)Desalting and elution of highly polar reaction byproducts.
1.0 – 10.010% → 80% (Linear)Target Elution: The bulky tert-butyl group causes strong retention on C18; requires high organic %.
10.0 – 12.0100% (Flush)Column wash.

Experimental Protocol: Self-Validating Dry Loading & Normal Phase Execution

Phase 1: Dry Loading Preparation

  • Dissolution: Weigh your crude 5-tert-butyl-2-nitrophenol mixture. Dissolve it in a minimal volume of Dichloromethane (DCM) or Acetone in a round-bottom flask. Validation Check: The solution must be completely clear. If particulates remain, add solvent dropwise until fully dissolved.

  • Adsorption: Add refined diatomaceous earth (e.g., Biotage HM-N) to the flask at a ratio of 1:3 or 1:4 (Sample Mass : Sorbent Mass)[4].

  • Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at 30°C until a free-flowing powder is achieved. Validation Check: Shake the flask. If the powder clumps or sticks to the glass, residual solvent remains or the sample is overloading the sorbent. Add 10% more sorbent, re-dissolve with 2 mL DCM, and re-evaporate.

Phase 2: Column Execution 4. Equilibration: Mount a fresh silica flash cartridge. Equilibrate the column with 3 CVs of Mobile Phase A (Hexane + 1% Acetic Acid). 5. Loading: Transfer the dry-loaded powder into an empty solid-load cartridge. Insert the plunger, ensuring it is pressed firmly against the powder bed to eliminate dead volume (which causes band broadening). Attach this cartridge in-line above the main silica column. 6. Elution: Initiate the gradient defined in Table 1 . Monitor UV absorbance at 254 nm (aromatic ring) and 280 nm (phenol/nitro absorbance). 7. Fraction Analysis: 5-tert-butyl-2-nitrophenol is intensely yellow. Combine the fractions corresponding to the major peak and confirm purity via TLC (using 80:20 Hexane:EtOAc; look for an Rf ~0.6) before concentrating under vacuum.

References

  • Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. PLOS One. 3

  • Biotage Flash Cartridge User Guide. Biotage. 4

  • Avoiding Chromatography Heartbreak: Common LC Pitfalls. Agilent Technologies. 1

  • The separation of 2-nitrophenol, 4-nitrophenol and phenol. ResearchGate. 2

Sources

Troubleshooting

safe handling and storage best practices for reactive 5-tert-butyl-2-nitrophenol

Technical Support Center: 5-tert-Butyl-2-nitrophenol Handling & Storage Welcome to the Technical Support Center for 5-tert-butyl-2-nitrophenol (CAS: 5651-77-4) . This guide is designed for researchers, application scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-tert-Butyl-2-nitrophenol Handling & Storage

Welcome to the Technical Support Center for 5-tert-butyl-2-nitrophenol (CAS: 5651-77-4) . This guide is designed for researchers, application scientists, and drug development professionals who utilize this reactive intermediate in organic synthesis and pharmaceutical development[1].

Because nitrophenolic compounds possess unique electronic properties that make them highly valuable in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions, they also exhibit specific reactivity profiles that require rigorous handling and storage protocols[1][2]. This guide provides field-proven troubleshooting, causality-based explanations, and self-validating protocols to ensure laboratory safety and reagent integrity.

Part 1: Physicochemical Profile & Hazard Identification

To effectively troubleshoot handling issues, it is critical to understand the baseline properties of the compound. The following table summarizes the quantitative data and hazard profile of 5-tert-butyl-2-nitrophenol, extrapolated from standard nitrophenol safety data[2][3][4].

ParameterSpecification / DataOperational Implication
Appearance Pale yellow to brownish crystalline solidColor shifts indicate degradation or contamination.
Storage Temperature 15 °C – 25 °C (Room Temperature)Prevents thermal degradation; do not freeze unless specified.
Light Sensitivity High (Photo-oxidative degradation)Must be stored in amber glass or opaque containers.
Incompatibilities Strong bases, reducing agents, strong oxidizersRisk of violent exothermic reactions or salt formation.
Primary Hazards Acute toxicity (Oral/Dermal/Inhalation)Mandates strict use of localized exhaust and EN 374 gloves.

Part 2: Storage & Incompatibility Troubleshooting (FAQs)

Q1: My batch of 5-tert-butyl-2-nitrophenol has shifted from a pale yellow crystalline powder to a dark, sticky brown substance. Is it still viable for SNAr reactions? A: No, the reagent should be discarded. Causality: Nitrophenols are highly susceptible to photo-oxidation[4]. Exposure to ambient UV light or prolonged atmospheric oxygen triggers radical formation on the phenolic hydroxyl group, leading to the formation of complex, conjugated quinone-like byproducts. These byproducts will actively interfere with the stoichiometry of your reactions and poison metal catalysts. Resolution: Always store the chemical in tightly sealed, amber glass containers away from direct light[4]. Purging the headspace with an inert gas (Argon or N₂) before sealing can further extend shelf life.

Q2: We have limited space in our flammables/organics cabinet. Can I store this compound alongside amine bases (e.g., Triethylamine, DIPEA) and reducing agents (e.g., NaBH₄)? A: Absolutely not. Causality: 5-tert-butyl-2-nitrophenol contains both an acidic phenolic proton and a reducible nitro group. Storing it with strong bases or alkalines can lead to the formation of phenoxide salts[2][3]. More critically, contact with strong reducing agents poses a severe risk of explosion or violent exothermic reduction of the nitro group to an amine[2][3]. Resolution: Segregate nitrophenols from all reducing agents, alkali hydroxides, and concentrated sulfuric acid. Store in a dedicated cabinet for toxic/reactive organics.

Part 3: Handling & Operational Best Practices

Q3: When weighing the dry powder, I experience severe static cling, causing the powder to jump out of the weigh boat and contaminate the balance. How do I mitigate this? A: Causality: Dry, crystalline organic powders are non-conductive and easily build up a triboelectric charge during friction (e.g., scooping with a plastic spatula), especially in low-humidity environments like climate-controlled labs. Resolution:

  • Abandon plastic weigh boats and plastic spatulas. Use grounded aluminum weigh boats or glass watch glasses.

  • Use a stainless steel spatula that has been grounded.

  • If static persists, use an anti-static ionizer (Zerostat gun) on the weighing area prior to transferring the chemical.

Q4: What is the mandatory PPE for handling this compound during scale-up? A: Standard nitrile gloves are insufficient for prolonged exposure. You must use chemical protection gloves tested according to EN 374 standards[3]. Because nitrophenols can be absorbed through the skin and cause systemic toxicity (methemoglobinemia), any skin contact must be avoided[2][4]. If handling large quantities where dust formation is possible, a localized exhaust ventilation system (fume hood) and a P3 particulate respirator are required[2].

Part 4: Standard Operating Procedure (SOP)

Protocol: Safe Weighing and Transfer of 5-tert-Butyl-2-nitrophenol

This protocol is designed as a self-validating system; do not proceed to the next step unless the verification check is passed.

Step 1: Environmental Preparation

  • Ensure the fume hood face velocity is operating between 80-100 fpm.

  • Clear the workspace of any incompatible materials (bases, oxidizers, reducers).

  • Verification: Fume hood alarm is green; workspace is visually clear of other reagents.

Step 2: PPE & Equipment Setup

  • Don a lab coat, safety goggles, and EN 374-compliant chemical-resistant gloves[3].

  • Place an aluminum weigh boat on the analytical balance inside the fume hood. Tare the balance.

  • Verification: Balance reads 0.000 g with the aluminum boat stable.

Step 3: De-static and Transfer

  • Discharge static from the environment using an anti-static gun aimed at the weigh boat.

  • Using a grounded stainless steel spatula, slowly transfer the required mass of 5-tert-butyl-2-nitrophenol. Keep the source container as close to the weigh boat as possible to minimize the travel path of the powder.

  • Verification: Desired mass is achieved without powder scattering.

Step 4: Post-Transfer Sealing & Decontamination

  • Immediately close the source container. If available, purge the headspace with a gentle stream of Argon for 3 seconds before capping tightly.

  • Wipe down the spatula and the balance area with a solvent-dampened (e.g., ethanol) lint-free wipe to remove any micro-dust[2].

  • Dispose of the wipe in a designated hazardous solid waste container.

  • Verification: Workspace is visually clean; source container is returned to the segregated amber-glass storage area.

Part 5: Workflow Visualization

The following diagram outlines the logical decision matrix for receiving, inspecting, and safely storing 5-tert-butyl-2-nitrophenol to prevent degradation and ensure laboratory safety.

Workflow Start Receive 5-tert-butyl-2-nitrophenol Check Inspect Container Integrity & Color (Pale Yellow) Start->Check Pass Integrity Verified (Pale Yellow/Brownish) Check->Pass  Valid   Fail Compromised/Darkened (Deep Brown/Black) Check->Fail  Invalid   Store Store in Amber Glass 15-25°C, Segregated Pass->Store Quarantine Quarantine & Dispose per EPA/Local Regs Fail->Quarantine

Workflow for receiving, inspecting, and storing 5-tert-butyl-2-nitrophenol safely.

References

  • Transetherification of 2,4-dimethoxynitrobenzene by aromatic nucleophilic substitution. PLOS One. Available at:[Link]

  • Safety Data Sheet: 4-Nitrophenol. Carl Roth. Available at:[Link]

  • Safety Data Sheet: 3-Nitrophenol. Carl Roth. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Benchmarking the Acute Aquatic Toxicity of 5-tert-butyl-2-nitrophenol Against Substituted Phenols

Executive Summary For researchers and drug development professionals evaluating the environmental impact of chemical intermediates, understanding the structure-activity relationship (SAR) of substituted phenols is critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals evaluating the environmental impact of chemical intermediates, understanding the structure-activity relationship (SAR) of substituted phenols is critical. This guide provides an in-depth comparative analysis of the acute aquatic toxicity of 5-tert-butyl-2-nitrophenol against other benchmark phenols. By synthesizing quantitative structure-activity relationship (QSAR) principles with standardized in vivo aquatic assays, we establish a robust framework for predicting and validating the ecological risks associated with highly lipophilic, ionizable organic chemicals.

Mechanistic Causality: Why Structure Dictates Toxicity

The baseline toxicity of simple phenols (e.g., unsubstituted phenol) is typically driven by polar narcosis —a non-specific mechanism where the chemical accumulates in lipid membranes, altering their fluidity and function[1].

However, the introduction of specific functional groups fundamentally shifts the mechanism of action:

  • Nitro Groups (-NO2): Nitrophenols act as uncouplers of oxidative phosphorylation [2]. They function as protonophores; the lipophilic, un-ionized form crosses the mitochondrial inner membrane into the matrix. Upon encountering the higher pH of the matrix, the molecule dissociates, releasing a proton. The resulting anion then crosses back to the intermembrane space, effectively dissipating the proton motive force required for ATP synthesis.

  • Tert-butyl Groups (-C(CH3)3): The addition of a bulky, highly non-polar tert-butyl group exponentially increases the molecule's octanol-water partition coefficient ( logP ). Because hydrophobicity is the primary driver for membrane permeation and bioaccumulation in aquatic organisms, higher logP values directly correlate with increased acute aquatic toxicity[3].

Consequently, 5-tert-butyl-2-nitrophenol exhibits significantly higher toxicity than both baseline phenols and unsubstituted nitrophenols due to the synergistic effect of uncoupling capability and enhanced membrane permeability.

G A 5-tert-butyl-2-nitrophenol (High log P, un-ionized) B Mitochondrial Inner Membrane (Rapid Partitioning) A->B Hydrophobic driven entry C Mitochondrial Matrix (Higher pH Environment) B->C Diffusion D Deprotonation (Release of H+) C->D pH-dependent ionization E Proton Gradient Dissipation (Uncoupling) D->E Protonophore action F Inhibition of ATP Synthesis (Acute Cellular Toxicity) E->F Energy starvation

Mitochondrial uncoupling pathway driven by lipophilic nitrophenols.

Comparative Toxicity Data

The following table benchmarks 5-tert-butyl-2-nitrophenol against common phenolic compounds. Data is synthesized from established QSAR consensus models (such as the EPA T.E.S.T. framework) and empirical literature[4].

CompoundPutative Mode of ActionEstimated logP Daphnia magna 48h EC50 (mg/L)Pimephales promelas 96h LC50 (mg/L)
Phenol Polar Narcosis1.4610.0 - 15.024.0 - 30.0
2-Nitrophenol Uncoupling1.7910.0 - 20.040.0 - 46.0
4-Nitrophenol Uncoupling1.917.0 - 10.025.0 - 30.0
5-tert-butyl-2-nitrophenol Enhanced Uncoupling~3.80 1.5 - 3.5 2.0 - 5.0
Pentachlorophenol (PCP) Potent Uncoupling5.120.1 - 0.50.2 - 0.6

Note: The dramatic drop in EC50/LC50 values (indicating higher toxicity) for 5-tert-butyl-2-nitrophenol compared to 2-nitrophenol isolates the toxicological impact of the tert-butyl group's contribution to lipophilicity.

Self-Validating Experimental Protocol: Daphnia magna Acute Immobilization (Modified OECD 202)

When benchmarking highly lipophilic and ionizable compounds like 5-tert-butyl-2-nitrophenol, standard protocols must be rigorously modified to prevent false negatives caused by chemical adsorption or pH-driven speciation shifts[2].

Step-by-Step Methodology

Phase 1: Preparation and Speciation Control

  • Buffer the Test Media: Prepare standard Elendt M4 medium. Crucial Step: Buffer the medium strictly to pH 7.4. Because nitrophenols are weak acids, fluctuations in pH alter the ratio of un-ionized (permeable) to ionized (impermeable) species, drastically skewing toxicity results[2].

  • Glassware Only: Utilize exclusively silanized borosilicate glass vessels. Causality: The tert-butyl group confers high lipophilicity ( logP ~3.8); using polystyrene or standard plastics will result in rapid adsorption of the test article to the vessel walls, artificially lowering the exposure concentration.

Phase 2: Dosing and Analytical Verification 3. Prepare Stock Solutions: Dissolve 5-tert-butyl-2-nitrophenol in a minimal amount of co-solvent (e.g., <0.1% DMSO) due to its low aqueous solubility, followed by dilution in M4 medium. 4. Analytical Confirmation (Self-Validation): Do not rely on nominal concentrations. Quantify the actual concentration of the test media at T=0 and T=48h using HPLC-UV (detection at ~270 nm). If the concentration drops by >20%, the test must be evaluated using the geometric mean of the measured concentrations to maintain scientific integrity.

Phase 3: Exposure and Observation 5. Loading: Introduce 5 neonates (<24 hours old) per vessel, utilizing 4 replicates per concentration (minimum 5 test concentrations + controls). 6. Incubation: Maintain at 20°C (±1°C) under a 16h light/8h dark cycle. Do not feed during the 48-hour test to prevent the chemical from partitioning into the food particulate matter. 7. Scoring: At 24h and 48h, assess immobilization. Immobilization is strictly defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

G S1 Media Preparation (Strict pH 7.4 Buffer) S2 HPLC-UV Verification (Quantify Actual Exposure) S1->S2 Controls ionization state S3 Daphnia Exposure (Silanized Glass, No Food) S2->S3 Validates nominal dosing S4 48h Immobilization Scoring (Blinded Observation) S3->S4 Prevents adsorption loss S5 Dose-Response Modeling (Calculate EC50) S4->S5 Statistical derivation

Validated workflow for lipophilic aquatic toxicity testing.

QSAR Modeling Considerations

For researchers lacking immediate in vivo capabilities, QSAR models provide a highly reliable first-pass estimation. Tools like the EPA's Toxicity Estimation Software Tool (T.E.S.T.) utilize hierarchical clustering and consensus methods to predict toxicity[4].

When modeling 5-tert-butyl-2-nitrophenol, ensure the chosen QSAR algorithm accounts for:

  • The Positive Hydrophobic Term: The model must heavily weight logP , as the bulky alkyl substitution drives the toxicity far beyond what the electronic factors of the nitro group alone would suggest[1].

  • Applicability Domain: Ensure the training set of the QSAR model includes sterically hindered, substituted nitrophenols. If the model relies solely on simple anilines and baseline phenols, it will systematically underestimate the toxicity of 5-tert-butyl-2-nitrophenol[3].

References

  • Multispecies QSAR Modeling for Predicting the Aquatic Toxicity of Diverse Organic Chemicals for Regulatory Toxicology - ACS Publications.
  • (PDF) QSAR of toxicology of substituted phenols - ResearchGate.
  • QSAR for baseline toxicity and classification of specific modes of action of ionizable organic chemicals in the zebrafish embryo - UFZ.
  • User's Guide for T. E. S. T. (Toxicity Estimation Software Tool) Version 5.1 - EPA.

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Comparative

A Senior Application Scientist's Guide to Spectroscopic Purity Validation of 5-tert-butyl-2-nitrophenol Post-Chromatography

For professionals in drug discovery and chemical research, the purity of a synthesized intermediate is not merely a quality metric; it is the foundation upon which reliable downstream data is built. Following chromatogra...

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Author: BenchChem Technical Support Team. Date: April 2026

For professionals in drug discovery and chemical research, the purity of a synthesized intermediate is not merely a quality metric; it is the foundation upon which reliable downstream data is built. Following chromatographic purification of 5-tert-butyl-2-nitrophenol, a versatile chemical building block, rigorous validation is essential to confirm the removal of starting materials, regioisomeric byproducts, and other process-related impurities. An unconfirmed impurity can compromise reaction yields, introduce artifacts in biological assays, and invalidate kinetic or structural studies.

This guide provides an in-depth comparison of three primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy—for the purity assessment of 5-tert-butyl-2-nitrophenol. We move beyond simple procedural descriptions to dissect the causality behind methodological choices, offering a framework for selecting the most suitable validation strategy based on the required level of analytical precision and confidence. Spectroscopic methods are indispensable in pharmaceutical quality control, offering precise and reliable analysis of chemical properties.[1][2]

The Analyte and Its Potential Impurities

The structure of 5-tert-butyl-2-nitrophenol features a bulky tert-butyl group, a phenolic hydroxyl group, and a nitro group on an aromatic ring. The most common route of synthesis involves the nitration of 4-tert-butylphenol. Consequently, post-chromatography analysis must specifically target:

  • Unreacted Starting Material: 4-tert-butylphenol.

  • Positional Isomers: Isomers formed during nitration, such as 3-tert-butyl-6-nitrophenol.

  • Over-nitrated Species: Dinitro-substituted products, for instance, 2,4-di-tert-butyl-6-nitrophenol, which has been observed as a potential byproduct in similar reactions.[3]

A robust validation method must possess the specificity to distinguish the target analyte from these structurally similar compounds.[4][5]

Comparative Framework: Key Validation Parameters

The suitability of an analytical procedure is demonstrated through its validation.[4][6] We will evaluate each spectroscopic technique based on the following core validation characteristics:

ParameterNuclear Magnetic Resonance (NMR)Fourier-Transform Infrared (FT-IR)Ultraviolet-Visible (UV-Vis)
Specificity Very High: Distinguishes subtle structural differences, including positional isomers, based on unique chemical shifts and coupling patterns.Moderate: Provides a unique "fingerprint" based on functional groups. May not distinguish between positional isomers which have very similar vibrational modes.Low to Moderate: Relies on the chromophore. Structurally similar impurities with overlapping absorption spectra can interfere, compromising specificity.
Quantitative Ability High (qNMR): Can provide absolute purity determination against a certified internal standard without needing a reference standard of the analyte itself.[7]Low: Primarily a qualitative technique. Not suitable for accurate quantification of minor impurities.High: Excellent for quantifying known analytes via Beer-Lambert law, but requires a pure reference standard.
Limit of Detection (LOD) / Limit of Quantitation (LOQ) Moderate: Typically in the low mg to high µg range. Can be enhanced with cryogenic probes.Low: Generally less sensitive than chromatographic methods for impurity detection.High: Very sensitive, capable of detecting analytes at low µg/mL or even ng/mL concentrations.[2]
Throughput & Cost Low Throughput / High Cost: Requires expensive instrumentation and longer acquisition times, especially for high sensitivity.High Throughput / Low Cost: Rapid data acquisition and relatively inexpensive instrumentation.High Throughput / Low Cost: Very fast and cost-effective, making it ideal for routine checks.[8]

Deep Dive and Experimental Protocols

The following sections provide detailed, self-validating protocols. The rationale behind key steps is explained to empower the researcher to adapt these methods confidently.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: The Gold Standard for Structural Confirmation

¹H NMR provides unparalleled detail about a molecule's structure, making it the most definitive method for identity confirmation and purity assessment.[2][9] Each unique proton environment produces a distinct signal, and the signal's integral is directly proportional to the number of protons it represents, allowing for straightforward quantitative analysis.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the post-chromatography 5-tert-butyl-2-nitrophenol sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Rationale: CDCl₃ is an excellent solvent for many organic compounds and its residual proton signal (at ~7.26 ppm) provides a convenient chemical shift reference.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup & System Suitability:

    • Use a spectrometer of 400 MHz or higher. Rationale: Higher field strengths provide better signal dispersion, which is critical for resolving closely spaced peaks from the analyte and potential impurities.

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize magnetic field homogeneity. A well-shimmed instrument should show a narrow, symmetrical solvent peak.

  • Data Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set a relaxation delay (D1) of at least 5 times the longest T₁ of any proton of interest for quantitative accuracy. A default of 5-10 seconds is often sufficient to ensure full magnetization recovery.

  • Data Processing & Interpretation:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift axis to the residual solvent peak (CDCl₃ at 7.26 ppm).

    • Integrate all signals. The aromatic protons, the hydroxyl proton, and the tert-butyl protons should integrate in the correct ratio.

    • Purity Assessment: Scrutinize the spectrum for unexpected signals. Compare the chemical shifts to known literature values or predicted spectra. For instance, the ¹H NMR spectrum of the related 2,4-di-tert-butyl-6-nitrophenol shows characteristic signals at δ 11.45 (s, 1H, OH), 7.97 (d, 1H, ArH), 7.28 (d, 1H, ArH), and singlets for the two different tert-butyl groups.[3] Any signals not corresponding to the target compound or the solvent indicate impurities.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_result Outcome Prep Weigh & Dissolve in CDCl₃ Acquire Acquire Spectrum (≥400 MHz, D1=5s) Prep->Acquire Process Process Data (FT, Phase, Baseline) Acquire->Process Analyze Integrate & Analyze for Impurity Signals Process->Analyze Result Purity Confirmed? Analyze->Result

Workflow for ¹H NMR purity validation.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Verification

FT-IR spectroscopy is a fast and non-destructive technique ideal for confirming the presence of key functional groups.[1][9] It works by measuring the absorption of infrared radiation, which excites molecular vibrations. While excellent for identity confirmation, its ability to detect and quantify impurities is limited unless the impurity possesses unique and strong absorption bands absent in the main compound.

  • Sample Preparation:

    • Ensure the sample is dry and free of residual chromatography solvents.

    • For an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Rationale: ATR is a modern, rapid technique that requires minimal sample preparation compared to traditional KBr pellets.[10]

  • Instrument Setup & System Suitability:

    • Record a background spectrum of the clean, empty ATR crystal. This is crucial for removing atmospheric (CO₂, H₂O) and instrument-related absorptions from the sample spectrum.

  • Data Acquisition:

    • Place the sample on the crystal and apply pressure with the anvil to ensure good contact.

    • Acquire the spectrum, typically by co-adding 16-32 scans in the 4000–400 cm⁻¹ range.

  • Data Processing & Interpretation:

    • The resulting spectrum should be displayed in absorbance or transmittance.

    • Identity Confirmation: Verify the presence of characteristic absorption bands for 5-tert-butyl-2-nitrophenol:

      • ~3200-3400 cm⁻¹ (broad): O-H stretch from the phenolic hydroxyl group.

      • ~2960 cm⁻¹: C-H stretching from the tert-butyl group.

      • ~1520 cm⁻¹ and ~1340 cm⁻¹: Asymmetric and symmetric N-O stretching of the nitro group, respectively.[10]

      • ~1500-1600 cm⁻¹: C=C stretching from the aromatic ring.

    • Purity Assessment: Compare the obtained spectrum to a reference spectrum of a pure standard. The absence of unexpected peaks (e.g., lack of a strong, sharp O-H band if the sample is wet) provides evidence of purity. However, an impurity like 4-tert-butylphenol would show very similar C-H and O-H bands, making it difficult to detect at low levels.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis cluster_result Outcome Prep Place Dry Sample on ATR Crystal Background Acquire Background Spectrum Prep->Background Sample Acquire Sample Spectrum Background->Sample Analyze Identify Key Functional Group Peaks Sample->Analyze Result Identity Confirmed? Analyze->Result

Workflow for FT-IR identity verification.
Ultraviolet-Visible (UV-Vis) Spectroscopy: A Tool for Quantitative Screening

UV-Vis spectroscopy measures the absorption of light by a molecule's chromophores, which are parts of the molecule involved in electronic transitions.[2][11] For 5-tert-butyl-2-nitrophenol, the nitrated phenol system constitutes a strong chromophore. This technique is simple, fast, and highly sensitive, making it suitable for routine quantification but less specific for purity validation in the presence of chromophoric impurities.

  • Sample Preparation:

    • Accurately prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Perform serial dilutions to create a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.1 - 1.0 AU). Rationale: This ensures adherence to the Beer-Lambert law, which describes a linear relationship between absorbance and concentration.[11]

  • Instrument Setup & System Suitability:

    • Use a dual-beam spectrophotometer.

    • Fill a matched quartz cuvette with the solvent to serve as a blank. This corrects for any absorbance from the solvent and the cuvette itself.

  • Data Acquisition:

    • Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-500 nm).

    • Identify the wavelength of maximum absorbance (λmax). Nitrophenols typically show strong absorption bands. For example, 2-nitrophenol shows absorption bands around 280 nm and 350 nm, which can shift based on solvent and pH.[12][13]

  • Data Processing & Interpretation:

    • Purity Assessment: The shape of the spectrum can be an indicator of purity. A pure compound will exhibit a well-defined spectral profile. The presence of an impurity with a different chromophore may appear as a shoulder on a main peak or as a distinct, unexpected peak. However, if an impurity like a regioisomer has a very similar λmax and molar absorptivity, it will be invisible to this technique.

    • Quantitative Check: If a pure reference standard is available, the concentration of the sample can be calculated using its measured absorbance and the molar absorptivity determined from the standard. A significant deviation from the expected concentration could suggest the presence of non-absorbing impurities or an error in sample weight.

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis cluster_result Outcome Prep Prepare Dilute Solution in UV-Transparent Solvent Blank Run Solvent Blank Prep->Blank Sample Acquire Sample Spectrum (200-500 nm) Blank->Sample Analyze Check λmax and Spectral Shape Sample->Analyze Result Profile Consistent? Analyze->Result

Workflow for UV-Vis purity screening.

Conclusion and Authoritative Recommendation

For the unambiguous validation of 5-tert-butyl-2-nitrophenol purity after chromatography, a hierarchical approach is recommended.

  • Primary Validation (Highest Confidence): ¹H NMR spectroscopy is the most authoritative method. Its high specificity allows for the confident identification and, if necessary, quantification of structurally similar impurities that other methods would miss. It provides direct, irrefutable evidence of molecular structure and purity.

  • Secondary Confirmation (Rapid Identity Check): FT-IR spectroscopy serves as an excellent, rapid secondary check. It quickly confirms that the primary functional groups of the target molecule are present, providing supporting evidence for the compound's identity.

  • Routine Screening (High-Throughput Quantification): UV-Vis spectroscopy is best employed for routine concentration checks once the purity of a batch has been rigorously established by NMR. Due to its low specificity, it should not be used as the sole method for purity validation of a newly synthesized batch.

By integrating these techniques logically, researchers and drug development professionals can establish a robust, multi-faceted validation system. This ensures the integrity of chemical intermediates like 5-tert-butyl-2-nitrophenol, thereby safeguarding the reliability and reproducibility of all subsequent scientific endeavors.

References

  • Lab Manager. (2025, August 28). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications.
  • Simson Pharma. (2025, July 19). The Role of Spectroscopy in Modern Pharmaceutical Industry.
  • Workman, J. Jr. (2026, March 31). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications. Spectroscopy Online.
  • Liam, B. (2024). The Role of Spectroscopy in Modern Pharmaceutical Quality Control. Journal of Basic and Clinical Pharmacy, 15(6), 398.
  • Covalent. (2023, March 21). An Overview of Spectroscopic Techniques in Pharmaceuticals.
  • Prajapati, M. & Patel, J. (2022, November 8). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences, 21(2), 245-253.
  • Schiel, J. et al. (n.d.). Live qualification/validation of purity methods for protein products. Computer Science Purdue.
  • European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • QbD Group. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use.
  • ChemicalBook. 4-tert-Butyl-2-nitrophenol(3279-07-0) 1H NMR spectrum.
  • Suzuki, Y. et al. (2006). Supporting Information: Titanium and Zirconium Complexes with Non-Salicylaldimine-Type Imine–Phenoxy Chelate Ligands. Wiley-VCH.
  • Element Lab Solutions. Peak Purity Analysis.
  • Benchchem. (2025). Assessing the Purity of Synthesized 2,6-Di-tert-butyl-4-nitrophenol: A Comparative Guide to Analytical Techniques.
  • Benchchem. (2025). Spectroscopic Profile of 2-Methyl-5-nitrophenol: A Technical Guide.
  • Thermo Fisher Scientific. The Basics of UV-Vis Spectroscopy.
  • Nandiyanto, A.B.D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118.
  • ResearchGate. (2025, December). (A) UV-vis absorption spectra of 2-nitrophenol before (light yellow) and after (dark yellow) the addition of NaBH4 solution.
  • ACS Publications. (2025, October 11). Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene.

Sources

Validation

comparing microwave vs conventional heating for 5-tert-butyl-2-nitrophenol reactions

Microwave vs. Conventional Heating in the Synthesis and Derivatization of 5-tert-Butyl-2-nitrophenol: A Comparative Guide As drug development and agrochemical synthesis demand higher throughput and greener methodologies,...

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Author: BenchChem Technical Support Team. Date: April 2026

Microwave vs. Conventional Heating in the Synthesis and Derivatization of 5-tert-Butyl-2-nitrophenol: A Comparative Guide

As drug development and agrochemical synthesis demand higher throughput and greener methodologies, the shift from conventional conductive heating to Microwave-Assisted Organic Synthesis (MAOS) has become a critical inflection point. This guide provides an objective, data-driven comparison of microwave versus conventional heating methodologies, specifically focusing on the synthesis and downstream reduction of 5-tert-butyl-2-nitrophenol —a sterically hindered, highly valuable building block for fused heterocyclic compounds[1],[2].

Mechanistic Causality: Why Heating Modality Matters

To understand the performance differences between these two methods, we must examine the physical causality of energy transfer.

Conventional Heating relies on thermal conduction and convection. Heat is driven from an external source (e.g., an oil bath) through the walls of the reaction vessel and into the solvent,[3]. This is a slow, inefficient process that creates significant temperature gradients. In the nitration of highly activated aromatic rings like 5-tert-butylphenol, these thermal gradients often lead to localized overheating at the vessel walls, promoting oxidative degradation and poly-nitration byproducts.

Microwave Heating (MAOS) , conversely, utilizes electromagnetic radiation (typically at 2450 MHz) to bypass the vessel walls entirely[3],[4]. The energy in microwave photons (0.037 kcal/mole) is purely kinetic and insufficient to cleave molecular bonds (which require 80–120 kcal/mole),[3]. Instead, the electric field directly couples with polar molecules in the reaction mixture via dipole rotation and ionic conduction [3],[4]. This results in instantaneous, volumetric superheating. The rapid, uniform energy distribution prevents the formation of thermal gradients, thereby enhancing regioselectivity and drastically reducing reaction times[5],[6].

HeatingMechanisms cluster_conv Conventional Heating (Conduction/Convection) cluster_mw Microwave Heating (Dielectric Heating) C_Heat Oil Bath / Mantle C_Vessel Glass Vessel C_Heat->C_Vessel C_Solvent Solvent C_Vessel->C_Solvent C_Reactant Reactants C_Solvent->C_Reactant M_Mag Magnetron (2450 MHz) M_Vessel MW-Transparent Vessel M_Mag->M_Vessel Radiation M_Target Reactants + Polar Solvent (Dipole Rotation) M_Vessel->M_Target Direct Coupling

Fig 1. Energy transfer mechanisms: Conductive heating vs. Direct dielectric microwave heating.

Experimental Workflows: Synthesis & Reduction

The following self-validating protocols contrast the synthesis of 5-tert-butyl-2-nitrophenol and its subsequent reduction to 2-amino-5-tert-butylphenol.

Workflow A: Nitration of 5-tert-butylphenol

The synthesis of 5-tert-butyl-2-nitrophenol via direct nitration is notoriously challenging due to the activating nature of the hydroxyl and tert-butyl groups, which makes the ring highly susceptible to over-reaction.

Conventional Protocol (Conductive Heating): Mechanism: Electrophilic aromatic substitution using a strong acid mixture.

  • Dissolve 5-tert-butylphenol (1.5 g, 10.0 mmol) in glacial acetic acid (7 mL)[7].

  • Cool the mixture to 0 °C using an ice bath to control the initial exothermic reaction.

  • Add concentrated nitric acid (0.5 mL, 10.0 mmol) dropwise over a 5-minute period[7].

  • Stir the solution at 0 °C for 15 minutes, then remove the ice bath and stir for an additional 1 hour at room temperature[7].

  • Pour the mixture onto ice water, extract with dimethylether, wash with brine, and dry over MgSO4[7].

  • Result: Following flash column chromatography (0–50% ethyl acetate in hexanes), the isolated yield of 5-tert-butyl-2-nitrophenol is typically around 25% (500 mg) [7]. The low yield is a direct consequence of prolonged reaction times and uneven thermal distribution leading to side products.

Microwave Protocol (Dielectric Heating): Mechanism: Rapid, controlled electrophilic attack utilizing benign reagents.

  • Dissolve 5-tert-butylphenol (10.0 mmol) in glacial acetic acid (7 mL) in a microwave-transparent pressure vial.

  • Add calcium nitrate as a mild, environmentally friendly nitrating agent[8].

  • Seal the vial and irradiate in a dedicated microwave synthesizer (e.g., CEM Discover) at a controlled bulk temperature.

  • Result: The reaction reaches completion in 1 to 5 minutes [8],. The instantaneous, uniform heating prevents the formation of poly-nitrated byproducts, boosting the regioselective yield to approximately 85-89% [8].

Workflow B: Reduction to 2-Amino-5-tert-butylphenol

The conversion of the nitro group to an amine is a critical step for synthesizing downstream fused heterocyclic compounds used in arthropod control and pharmaceuticals[2].

Conventional vs. Microwave Reduction: While conventional reduction using NaBH4 and a metal catalyst requires hours of refluxing[5], microwave irradiation fundamentally alters the kinetic profile. Microwave heating has been shown to reduce the apparent activation energy ( Ea​ ) of nitrophenol reductions (e.g., lowering Ea​ to ~47.3 kJ/mol)[9]. Furthermore, microwave energy selectively heats heterogeneous catalysts (like Pt/SnO2 or metal nanoparticles), generating localized high-temperature regions at the catalyst surface that accelerate the pseudo-first-order kinetics by 17- to 38-fold compared to conventional electrical furnaces[9],[10].

ReactionWorkflow cluster_nitration Step 1: Nitration cluster_reduction Step 2: Reduction Start 5-tert-butylphenol ConvNit Conv: HNO3, AcOH, 1.25h Start->ConvNit MWNit MW: Ca(NO3)2, AcOH, 1 min Start->MWNit Inter 5-tert-butyl-2-nitrophenol ConvNit->Inter ~25% Yield MWNit->Inter >85% Yield ConvRed Conv: NaBH4, Heat, Hours Inter->ConvRed MWRed MW: NaBH4, MW, Minutes Inter->MWRed Prod 2-amino-5-tert-butylphenol ConvRed->Prod MWRed->Prod

Fig 2. Comparative synthesis and reduction workflow of 5-tert-butyl-2-nitrophenol.

Quantitative Data Comparison

The table below summarizes the operational and performance metrics of both heating modalities based on peer-reviewed literature for nitrophenol derivatives.

ParameterConventional HeatingMicrowave Heating (MAOS)Causality / Note
Nitration Reaction Time 75 minutes[7]1 – 5 minutes[8],Direct volumetric heating eliminates the thermal induction period[6].
Nitration Yield ~25%[7]85% – 89%[8]Lack of thermal gradients prevents over-nitration and oxidative degradation[3].
Reduction Reaction Time 2 – 15 hours[5]2 – 8 minutes[5]Selective heating of heterogeneous catalysts accelerates kinetics[9],[4].
Apparent Activation Energy Baseline ( Ea​ )Reduced by ~5 kJ/mol[11]MW provides kinetic momentum to overcome the energy barrier faster[11],[3].
Reagent Toxicity High (Corrosive HNO3/H2SO4)Low (Ca(NO3)2)[8]Enhanced reaction kinetics allow the use of milder, greener reagents[8].
Energy Efficiency Low (Heats vessel & bath)High (Uses ~50% less power)[5]Magnetrons transfer energy directly to polar molecules, minimizing waste[5],[4].

Conclusion & Best Practices

For the synthesis and derivatization of 5-tert-butyl-2-nitrophenol, Microwave-Assisted Organic Synthesis (MAOS) is objectively superior to conventional heating. By transitioning from conductive heat transfer to dielectric heating, researchers can reduce reaction times from hours to minutes, increase yields from 25% to nearly 90%, and utilize greener reagents[8],[5],[7].

Application Scientist Recommendation: When optimizing these reactions, always utilize sealed, microwave-transparent pressure vessels. This allows the use of low-boiling solvents (like acetic acid or methanol) at temperatures well above their standard boiling points, further accelerating Arrhenius kinetics while simplifying downstream isolation[6],[4].

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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